Product packaging for (Rac)-Paclobutrazol-15N3(Cat. No.:)

(Rac)-Paclobutrazol-15N3

Cat. No.: B12403533
M. Wt: 296.77 g/mol
InChI Key: RMOGWMIKYWRTKW-UMWURPMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Rac)-Paclobutrazol-15N3 is a stable, heavy isotope-labeled analog of Paclobutrazol, where three nitrogen atoms have been replaced by the 15N isotope. This compound is specifically designed for use as an internal standard in analytical chemistry, facilitating highly accurate quantitation of Paclobutrazol during drug development and metabolic studies by correcting for variations in sample preparation and instrument analysis. Paclobutrazol, the parent compound, is a well-characterized plant growth regulator and fungicide that belongs to the triazole chemical class. Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, which results in reduced vegetative growth and is valuable in agricultural research for studying dwarfing effects and improving crop yield and quality. The incorporation of heavy isotopes like 15N into drug molecules is a established practice to create tracers for pharmacokinetic and metabolic profiling. This compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20ClN3O B12403533 (Rac)-Paclobutrazol-15N3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

296.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-2-((1,2,4-15N3)1,2,4-triazol-1-yl)pentan-3-ol

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/i17+1,18+1,19+1

InChI Key

RMOGWMIKYWRTKW-UMWURPMJSA-N

Isomeric SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)[15N]2C=[15N]C=[15N]2)O

Canonical SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

Origin of Product

United States

Foundational & Exploratory

(Rac)-Paclobutrazol-15N3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Paclobutrazol-15N3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound. It includes detailed experimental protocols for its analysis and visualizations of its biological pathway and analytical workflow. This compound is the isotopically labeled form of Paclobutrazol, a triazole-based plant growth retardant and fungicide.[1][2][3][4][5] The incorporation of three heavy nitrogen-15 atoms makes it an ideal internal standard for quantitative analysis in various matrices.[3][4][5]

Chemical Structure and Properties

Paclobutrazol possesses two chiral centers, resulting in four stereoisomers.[6] The commercial product is a racemic mixture of the (2RS,3RS) enantiomers, as this pair exhibits both plant growth regulatory and fungicidal activities.[7] The (2S,3S) isomer is primarily responsible for the growth-regulating properties by inhibiting gibberellin biosynthesis, while the (2R,3R) isomer provides the fungicidal action.[2][7]

This compound shares the same fundamental structure as its unlabeled counterpart, with the substitution of three ¹⁴N atoms for ¹⁵N atoms within the triazole ring.

Table 1: Chemical Identifiers and Properties of Paclobutrazol and this compound

Property(Rac)-PaclobutrazolThis compoundReference(s)
IUPAC Name (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol(2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-[15N3]triazol-1-yl)pentan-3-ol[6][7][8]
Molecular Formula C₁₅H₂₀ClN₃OC₁₅H₂₀Cl¹⁵N₃O[8][9][10]
Molecular Weight 293.79 g/mol ~296.79 g/mol [8][9]
CAS Number 76738-62-02642083-16-5[9][10]
Physical State Crystalline solidNot specified
Melting Point 165°C–166°CNot specified[7]
Water Solubility 35 mg/LNot specified[7]
Density 1.22 g/mLNot specified[7]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Paclobutrazol's primary mode of action is the inhibition of the plant hormone gibberellin (GA) biosynthesis.[1][2][11][12] Specifically, the (2S,3S) isomer of Paclobutrazol targets and inhibits ent-kaurene oxidase, a cytochrome P450 monooxygenase enzyme.[1][2][7] This enzyme is critical for catalyzing the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthetic pathway.[2][7][13]

The inhibition of this step leads to:

  • Reduced levels of active gibberellins (GAs) , which are responsible for stem elongation.[13][14] This results in a dwarfing effect, producing shorter, sturdier stems and reducing the risk of lodging in crops.[1][2][11]

  • Accumulation of Geranylgeranyl pyrophosphate (GGPP) , the precursor to ent-kaurene.[1][7] This accumulated GGPP can be diverted into other biosynthetic pathways, leading to increased production of abscisic acid (ABA) and the phytol group of chlorophyll.[1][7] The increase in ABA can improve the plant's tolerance to drought stress.[1][2]

  • Modulation of other phytohormones , including an increase in cytokinins and auxins, and a decrease in ethylene production.[2][7][15]

Gibberellin_Pathway Gibberellin Biosynthesis Inhibition by Paclobutrazol cluster_pathway Gibberellin Biosynthesis Pathway cluster_effects Physiological Effects GGPP Geranylgeranyl Pyrophosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS / KS Abscisic_Acid Abscisic Acid (ABA) GGPP->Abscisic_Acid Diverted Pathway ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) GAs Active Gibberellins ent_Kaurenoic_Acid->GAs KAO / GA-oxidases Reduced_Growth Reduced Internodal Growth GAs->Reduced_Growth Paclobutrazol (Rac)-Paclobutrazol KO_Enzyme ent-Kaurene Oxidase Paclobutrazol->KO_Enzyme Inhibits Increased_Root_Growth Increased Root Growth Drought_Tolerance Increased Drought Tolerance Abscisic_Acid->Drought_Tolerance

Caption: Inhibition of ent-kaurene oxidase by Paclobutrazol blocks gibberellin production.

Experimental Protocols: Analysis of Paclobutrazol

The quantification of Paclobutrazol residues in environmental and biological samples is crucial for regulatory and research purposes. This compound serves as an excellent internal standard in these analyses, particularly for mass spectrometry-based methods, due to its chemical similarity and mass difference from the native analyte.

Sample Preparation: Low-Temperature Partition Extraction

This method is effective for extracting Paclobutrazol from complex matrices like soil and potato.[16]

  • Objective: To extract Paclobutrazol from the sample matrix while minimizing co-extractives.

  • Procedure:

    • Weigh 10 g of a homogenized soil sample (or 25 g for potato) into a 100 mL centrifuge tube.[16]

    • Add 50 mL of acetonitrile to the tube.[16]

    • Fortify the sample with a known concentration of this compound internal standard solution.

    • Extract the sample using an ultrasonic bath for 10 minutes.[16]

    • Centrifuge the tube at 3000 g for 5 minutes to separate the solid and liquid phases.[16]

    • Place the centrifuge tube in a freezer at -20°C for at least 10 minutes. This low-temperature step freezes the aqueous layer and residual lipids, allowing for easy separation of the acetonitrile supernatant.[16]

    • Decant the acetonitrile supernatant.

    • Filter an aliquot of the supernatant through a 0.2 µm membrane filter prior to instrumental analysis.[16]

Instrumental Analysis: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides high sensitivity and selectivity for the detection of Paclobutrazol.[16]

Table 2: UHPLC-MS/MS Instrumental Parameters

ParameterConditionReference(s)
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer[16]
Column Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)[16][17]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[18]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Paclobutrazol: Precursor Ion > Product IonsPaclobutrazol-15N3: Precursor Ion > Product Ions
Detection Multiple Reaction Monitoring (MRM)

Note: Specific MS/MS transitions must be optimized for the instrument in use.

Analytical_Workflow General Workflow for Paclobutrazol Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 1. Sample Collection (e.g., Soil, Potato) Homogenize 2. Homogenization Sample->Homogenize Spike 3. Fortification with This compound Homogenize->Spike Extract 4. Acetonitrile Extraction (Ultrasonication) Spike->Extract Cleanup 5. Low-Temperature Partitioning (-20°C) Extract->Cleanup Filter 6. Filtration (0.2 µm) Cleanup->Filter UHPLC 7. UHPLC-MS/MS Analysis Filter->UHPLC Data 8. Data Acquisition (MRM) UHPLC->Data Quantify 9. Quantification using Internal Standard Calibration Data->Quantify Report 10. Final Report Quantify->Report

Caption: Analytical workflow for Paclobutrazol residue analysis using an internal standard.

References

Synthesis and Isotopic Labeling of (Rac)-Paclobutrazol-¹⁵N₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (Rac)-Paclobutrazol-¹⁵N₃. Paclobutrazol is a widely used plant growth regulator and fungicide. The introduction of stable isotopes, such as ¹⁵N, into its structure is invaluable for metabolism, pharmacokinetic, and environmental fate studies. This document details the synthetic pathway, experimental protocols, and expected analytical data for the preparation of (Rac)-Paclobutrazol-¹⁵N₃, serving as a vital resource for researchers in agrochemistry, drug development, and analytical sciences.

Introduction

Paclobutrazol, (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a triazole-based compound that functions by inhibiting gibberellin biosynthesis. To elucidate its mechanism of action, metabolic pathways, and environmental distribution, isotopically labeled analogs are essential. This guide focuses on the synthesis of Paclobutrazol with three ¹⁵N atoms incorporated into the 1,2,4-triazole ring, providing a powerful tool for sensitive and specific detection in complex matrices using mass spectrometry and NMR spectroscopy.

Synthetic Strategy

The synthesis of (Rac)-Paclobutrazol-¹⁵N₃ is a multi-step process that hinges on the initial preparation of the isotopically labeled heterocycle, 1,2,4-triazole-¹⁵N₃. This labeled intermediate is then coupled with a suitable side chain, followed by reduction to yield the final product. The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Synthesis of 1,2,4-Triazole-¹⁵N₃ cluster_1 Synthesis of (Rac)-Paclobutrazol-¹⁵N₃ N15_Formamide ¹⁵N-Formamide Triazole_N15 1,2,4-Triazole-¹⁵N₃ N15_Formamide->Triazole_N15 Heat (140-180°C) N15_Hydrazine ¹⁵N₂-Hydrazine Sulfate N15_Hydrazine->Triazole_N15 Triazole_N15_salt Sodium 1,2,4-triazolate-¹⁵N₃ Triazole_N15->Triazole_N15_salt NaH Intermediate_Ketone 1-(4-Chlorophenyl)-4,4-dimethyl- 2-(1H-1,2,4-triazol-¹⁵N₃-1-yl)pentan-3-one Triazole_N15_salt->Intermediate_Ketone DMF Bromoketone 1-Bromo-1-(4-chlorophenyl)- 3,3-dimethylbutan-2-one Bromoketone->Intermediate_Ketone Paclobutrazol_N15 (Rac)-Paclobutrazol-¹⁵N₃ Intermediate_Ketone->Paclobutrazol_N15 NaBH₄, MeOH Experimental_Workflow start Start synthesis_triazole Synthesize 1,2,4-Triazole-¹⁵N₃ from ¹⁵N-Formamide and ¹⁵N₂-Hydrazine Sulfate start->synthesis_triazole purify_triazole Purify 1,2,4-Triazole-¹⁵N₃ synthesis_triazole->purify_triazole form_salt Form Sodium 1,2,4-triazolate-¹⁵N₃ purify_triazole->form_salt coupling Couple with Bromoketone Intermediate form_salt->coupling purify_ketone Purify Intermediate Ketone coupling->purify_ketone reduction Reduce Ketone to Alcohol (Paclobutrazol-¹⁵N₃) purify_ketone->reduction purify_paclo Purify (Rac)-Paclobutrazol-¹⁵N₃ reduction->purify_paclo analysis Characterize by NMR and MS purify_paclo->analysis end End analysis->end Paclobutrazol_MOA paclobutrazol (Rac)-Paclobutrazol kaurene_oxidase ent-Kaurene Oxidase (Cytochrome P450 enzyme) paclobutrazol->kaurene_oxidase Inhibits gibberellin_biosynthesis Gibberellin Biosynthesis kaurene_oxidase->gibberellin_biosynthesis Catalyzes step in plant_growth Stem Elongation & Internodal Growth gibberellins Gibberellins gibberellin_biosynthesis->gibberellins Produces gibberellins->plant_growth Promotes

Technical Guide: Physicochemical Properties of 15N Labeled Paclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 15N labeled paclobutrazol, a crucial tool for advanced research in plant science and drug development. This document details its fundamental characteristics, analytical methodologies, and its intricate interactions within biological systems.

Core Physicochemical Properties

Isotopically labeled compounds, such as 15N labeled paclobutrazol, are invaluable for a range of quantitative and metabolic studies. It is important to note that the physicochemical properties of 15N labeled paclobutrazol are nearly identical to its unlabeled counterpart. The introduction of the 15N isotope results in a negligible change in the overall chemical behavior of the molecule, making it an excellent tracer for experimental purposes.

Table 1: Physicochemical Properties of Paclobutrazol

PropertyValue
Chemical Formula C₁₅H₂₀ClN₃O
Molecular Weight (unlabeled) 293.79 g/mol
Molecular Weight (15N₃-triazole labeled) ~296.79 g/mol
Melting Point 165-166 °C
Solubility in Water 35 mg/L
Solubility in Organic Solvents Readily soluble in polar organic solvents such as ethanol, methanol, and acetone.
Appearance White crystalline solid

Mechanism of Action and Signaling Pathways

Paclobutrazol is a potent plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that promote cell elongation and division.[1][2] This inhibition has cascading effects on other hormonal signaling pathways, notably those of abscisic acid (ABA) and auxin (indole-3-acetic acid, IAA).

Inhibition of Gibberellin Biosynthesis

Paclobutrazol specifically targets and inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme is critical for the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway.[3] By blocking this step, paclobutrazol effectively reduces the endogenous levels of active gibberellins.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Pyrophosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent_Kaurene_Oxidase ent-Kaurene Oxidase (Cytochrome P450) ent_Kaurene->ent_Kaurene_Oxidase ent_Kaurenoic_Acid ent-Kaurenoic Acid GAs Gibberellins ent_Kaurenoic_Acid->GAs ...multiple steps Paclobutrazol Paclobutrazol (15N) Paclobutrazol->ent_Kaurene_Oxidase Inhibition ent_Kaurene_Oxidase->ent_Kaurenoic_Acid Hormone_Crosstalk Paclobutrazol Paclobutrazol (15N) GA_Biosynthesis Gibberellin Biosynthesis Paclobutrazol->GA_Biosynthesis Inhibits ABA_Biosynthesis Abscisic Acid Biosynthesis Paclobutrazol->ABA_Biosynthesis Promotes Auxin_Signaling Auxin Signaling & Transport Paclobutrazol->Auxin_Signaling Modulates Gibberellins Gibberellins GA_Biosynthesis->Gibberellins Produces Shoot_Growth Shoot Growth Gibberellins->Shoot_Growth Promotes Root_Development Root Development Gibberellins->Root_Development Inhibits ABA Abscisic Acid ABA_Biosynthesis->ABA Produces Stress_Tolerance Stress Tolerance ABA->Stress_Tolerance Enhances Auxin Auxin (IAA) Auxin_Signaling->Auxin Regulates Auxin->Root_Development Promotes Synthesis_Workflow Start Starting Materials: - 4-Chlorobenzaldehyde - Pinacolone - 15N-1,2,4-Triazole Step1 Aldol Condensation & Hydogenation Start->Step1 Intermediate1 Substituted Ketone Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 Bromo-Ketone Step2->Intermediate2 Step3 Nucleophilic Substitution (with 15N-Triazole) Intermediate2->Step3 Intermediate3 15N-Triazolyl Ketone Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Final_Product 15N Labeled Paclobutrazol Step4->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis LCMS_Workflow Sample Soil Sample Extraction Extraction (Acetonitrile + QuEChERS salts) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Cleanup d-SPE Cleanup (MgSO4 + PSA) Supernatant1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Supernatant2 Supernatant Centrifugation2->Supernatant2 Filtration Filtration (0.22 µm) Supernatant2->Filtration Injection LC-MS/MS Injection Filtration->Injection Data_Analysis Data Analysis Injection->Data_Analysis

References

(Rac)-Paclobutrazol-15N3: A Comprehensive Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling protocols, and mechanistic insights for (Rac)-Paclobutrazol-15N3. While specific safety data for the ¹⁵N₃ isotopically labeled form is not extensively available, the toxicological profile is expected to be comparable to that of the parent compound, Paclobutrazol. This guide draws upon established data for Paclobutrazol to ensure a high standard of laboratory safety and experimental integrity.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key quantitative safety and toxicological data for Paclobutrazol. Researchers handling this compound should adopt these values as a conservative baseline for safety assessments and exposure control measures.

Table 1.1: Acute Toxicity Data for Paclobutrazol
EndpointSpeciesRouteValueClassificationReference
LD₅₀Rat (male)Oral1954 mg/kgModerate[1]
LD₅₀Rat (female)Oral1336 mg/kgModerate[1]
LD₅₀MouseOral490 - 1219 mg/kgModerate[1]
LD₅₀Guinea PigOral400 - 640 mg/kgModerate[1][2]
LD₅₀RabbitOral835 - 937 mg/kgModerate[1][2]
LC₅₀RatInhalation> 2 mg/L (4h)Moderate[1]
LD₅₀RatDermal> 2000 mg/kgLow[1]
LD₅₀RabbitDermal> 1000 mg/kgLow[1][2]

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested population.[3] LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of a tested population.[3]

Table 1.2: Chronic Toxicity and Other Endpoints for Paclobutrazol
EndpointSpeciesDurationValueEffectReference
NOAELRat2 years250 ppmGeneral Toxicity[4]
NOAELDog1 year15 mg/kg/dayLiver Toxicity[1]
NOAELRat-250 ppm (23.2 mg/kg/day)Parental & Offspring Effects[4]
ADI--0.1 mg/kg-[2]

NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose of a substance at which no adverse effects are observed in a population.[3] ADI (Acceptable Daily Intake): The amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Table 1.3: Ecotoxicity Data for Paclobutrazol
OrganismEndpointValueClassificationReference
Fish (Rainbow Trout)96h LC₅₀23.6 - 27.8 mg/LSlightly Toxic[1]
Aquatic Invertebrates (Daphnia magna)48h EC₅₀33.3 mg/LSlightly Toxic[1]
Green Algae96h EC₅₀12.7 mg/LSlightly Toxic[1]
Honey BeeContact LD₅₀> 40 µ g/bee Practically Non-toxic[1]
Earthworm14d LC₅₀> 1000 mg/kg soilPractically Non-toxic[1]

Section 2: Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following protocols are based on the known hazards of Paclobutrazol.

Engineering Controls and Personal Protective Equipment

A tiered approach to exposure control should be implemented.

Figure 1. Hierarchy of controls for handling this compound.
Spill and Disposal Procedures

In the event of a spill, the following workflow should be initiated immediately.

G Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small Spill (Powder or Solution) Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Contain Contain Spill (Use absorbent material for liquids) PPE->Contain Collect Collect Material (Use non-sparking tools for solids) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Figure 2. Workflow for handling a spill of this compound.

Waste disposal must be conducted in accordance with local, state, and federal regulations for hazardous materials.[2]

Section 3: Mechanism of Action

Paclobutrazol is a potent inhibitor of gibberellin biosynthesis.[5][6] Its primary mode of action is the inhibition of the cytochrome P450-dependent monooxygenase, ent-kaurene oxidase.[5][7] This enzyme catalyzes a critical step in the gibberellin biosynthetic pathway.

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_effects Downstream Physiological Effects GGPP Geranylgeranyl Pyrophosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GAs Bioactive Gibberellins (GAs) ent_Kaurenoic_Acid->GAs KAO & others Reduced_Stem_Elongation Reduced Stem Elongation GAs->Reduced_Stem_Elongation Inhibition Increased_Root_Growth Increased Root Growth GAs->Increased_Root_Growth Promotion Enhanced_Stress_Tolerance Enhanced Stress Tolerance GAs->Enhanced_Stress_Tolerance Modulation Paclobutrazol This compound Paclobutrazol->Inhibition

Figure 3. Signaling pathway illustrating the mechanism of action of Paclobutrazol.

Section 4: Experimental Protocols

The following are generalized protocols for the application of Paclobutrazol in a research setting. Specific concentrations and application methods should be optimized based on the plant species and experimental objectives.

Preparation of Stock Solutions

Paclobutrazol is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 10 mg/mL.[8] It is sparingly soluble in aqueous buffers.[8]

  • For organic-based applications: Dissolve this compound in the desired organic solvent to create a concentrated stock solution. Purge the solution with an inert gas to enhance stability.

  • For aqueous-based applications: First, dissolve the compound in a minimal amount of ethanol. Then, dilute with the aqueous buffer of choice to the final working concentration. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[8] Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[8]

Application Methods in Plant Biology Research

This method is effective for systemic uptake through the roots.

  • Prepare a dilution of the Paclobutrazol stock solution in water to the desired final concentration (e.g., 30, 60, 90, 120 mg/L).[9]

  • Withhold watering for 48 hours prior to application to ensure efficient uptake.[9]

  • Apply a known volume of the Paclobutrazol solution evenly to the soil surface around the base of the plant.[9][10]

  • For control plants, apply an equal volume of the vehicle solution (e.g., water with a corresponding low percentage of the organic solvent used for the stock solution).

This method allows for direct application to the leaves.

  • Prepare a dilution of the Paclobutrazol stock solution in water to the desired final concentration (e.g., 10, 20, 40 mg/L).[11] The addition of a surfactant may improve leaf coverage.

  • Using a hand sprayer, apply the solution to the foliage until the point of runoff.[9]

  • To prevent soil contamination, the pot surface can be covered with a protective material during application.[9]

  • Control plants should be sprayed with the vehicle solution.

Section 5: Conclusion

This compound is a valuable tool for research in plant biology and related fields. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. Understanding its mechanism of action as a gibberellin biosynthesis inhibitor allows for its targeted application in experimental designs. The provided protocols offer a foundation for researchers to develop specific methodologies for their studies. As with any chemical, a thorough review of the most current and comprehensive Safety Data Sheet for Paclobutrazol is recommended before commencing any work.

References

A Technical Guide to the Application of Paclobutrazol in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Paclobutrazol (PBZ) is a triazole-based plant growth regulator widely utilized in agriculture to manage plant growth, improve stress tolerance, and enhance crop yield and quality.[1][2] Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, which leads to a cascade of morphological and physiological changes in the plant.[3][4] By blocking the enzyme ent-kaurene oxidase, PBZ reduces cell elongation, resulting in shorter, more compact plants with sturdier stems, thereby mitigating the risk of lodging in cereal crops.[1][3][5] Secondary effects include an increased allocation of resources to root development, leading to a higher root-to-shoot ratio and improved water and nutrient uptake.[6][7] Furthermore, PBZ has been shown to enhance plant resilience to various abiotic stresses, including drought, salinity, and extreme temperatures, by modulating hormonal levels and increasing the production of antioxidants and osmolytes.[2][8] This technical guide provides a comprehensive review of the scientific literature on paclobutrazol, detailing its mechanism of action, physiological effects, and practical applications in agriculture. It includes summaries of quantitative data, detailed experimental protocols from key studies, and visualizations of critical pathways and workflows to support researchers and scientists in the field.

Introduction to Paclobutrazol

Paclobutrazol, chemically known as (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol, is a systemic plant growth retardant and fungicide belonging to the triazole family.[3][9] It is absorbed by plant tissues through roots, stems, or leaves and is transported primarily through the xylem to the growing points where it exerts its effects.[4][5][10] The growth-regulating properties of PBZ are primarily attributed to the (2S,3S) isomer, which is a potent inhibitor of gibberellin biosynthesis.[3][5] Its application in agriculture and horticulture aims to control vegetative growth, promote reproductive development, and enhance tolerance to environmental stresses.[2][6]

Mechanism of Action

Inhibition of Gibberellin Biosynthesis

The primary mode of action of paclobutrazol is the disruption of the gibberellin (GA) biosynthetic pathway.[4] GAs are crucial plant hormones that regulate cell division and elongation.[11] PBZ specifically inhibits ent-kaurene oxidase, a cytochrome P450 monooxygenase enzyme that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1][3][12] This blockage occurs early in the GA pathway, leading to a significant reduction in the levels of active gibberellins, which in turn suppresses internodal elongation and results in a dwarfing effect on the plant.[1][2]

GABiosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Enzyme ent-Kaurene Oxidase (Cytochrome P450) ent_Kaurene->Enzyme ent_Kaurenoic_Acid ent-Kaurenoic Acid GAs Active Gibberellins (GAs) ent_Kaurenoic_Acid->GAs ...multiple steps Growth Stem Elongation & Cell Division GAs->Growth PBZ Paclobutrazol (PBZ) PBZ->Enzyme INHIBITS Enzyme->ent_Kaurenoic_Acid experimental_workflow start Experimental Setup (e.g., Pot/Field, Crop Selection) treatment Paclobutrazol Application start->treatment soil Soil Drench treatment->soil foliar Foliar Spray treatment->foliar injection Trunk Injection treatment->injection growth_period Plant Growth & Development Period soil->growth_period foliar->growth_period injection->growth_period data_collection Data Collection & Analysis growth_period->data_collection morpho Morphological Data (Height, Stem Diameter, Leaf Area) data_collection->morpho physio Physiological Data (SPAD, Photosynthesis, Stress Markers) data_collection->physio yield_data Yield & Quality Data (Fruit Number, Weight, TSS) data_collection->yield_data end Conclusion morpho->end physio->end yield_data->end logical_relationship A Paclobutrazol Application B Inhibition of Gibberellin Biosynthesis A->B C1 Reduced Internode Elongation B->C1 C2 Increased Resource Allocation to Roots B->C2 C3 Increased ABA & Antioxidant Levels B->C3 D1 Shorter, Sturdier Stems (Compact Canopy) C1->D1 D2 Enhanced Root System (Higher Root:Shoot Ratio) C2->D2 D3 Improved Stress Response C3->D3 E1 Reduced Lodging D1->E1 E2 Increased Water & Nutrient Uptake D2->E2 E3 Enhanced Tolerance to Drought, Salinity, etc. D3->E3 F Potential for Increased Yield & Quality E1->F E2->F E3->F

References

Unraveling the Dichotomy: A Technical Guide to the Biological Activity of Paclobutrazol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclobutrazol, a triazole-based plant growth regulator and fungicide, is a chiral molecule existing as a racemic mixture of (2R,3R)- and (2S,3S)-enantiomers. While commercially applied as a racemate, the biological activity of paclobutrazol is predominantly enantioselective. This technical guide provides an in-depth exploration of the distinct biological activities of paclobutrazol enantiomers, focusing on their mechanisms of action, quantitative effects, and the experimental methodologies used for their assessment. Understanding these enantiomeric differences is crucial for optimizing agricultural applications, assessing environmental impact, and exploring potential pharmaceutical applications.

Enantioselective Biological Activity: A Tale of Two Molecules

The two enantiomers of paclobutrazol exhibit markedly different biological activities. The (2S,3S)-enantiomer is primarily responsible for the plant growth-regulating effects, while the (2R,3R)-enantiomer displays stronger fungicidal properties. This functional divergence stems from their stereospecific interactions with different enzymes in plants and fungi.

Plant Growth Regulation by (2S,3S)-Paclobutrazol

The (2S,3S)-enantiomer is a potent inhibitor of gibberellin (GA) biosynthesis in plants. Gibberellins are a class of plant hormones that regulate various developmental processes, most notably stem elongation. By inhibiting GA production, (2S,3S)-paclobutrazol leads to a reduction in internode length, resulting in more compact, sturdier plants. This enantiomer is significantly more active in this regard than its (2R,3R) counterpart.

Fungicidal Activity of (2R,3R)-Paclobutrazol

The (2R,3R)-enantiomer is the more effective fungicide of the pair. Its mode of action lies in the inhibition of sterol biosynthesis in fungi, specifically the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death. This activity is a hallmark of triazole fungicides.

Quantitative Data on Enantiomer Activity

The differential activity of paclobutrazol enantiomers can be quantified through various experimental assays. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Gibberellin Biosynthesis

EnantiomerTarget SystemInhibition Constant (Ki50)Reference
(2S,3S)-PaclobutrazolCell-free system from Cucurbita maxima endosperm2 x 10⁻⁸ M
(2R,3R)-PaclobutrazolCell-free system from Cucurbita maxima endosperm7 x 10⁻⁷ M
(2S,3S)-PaclobutrazolCell-free system from Malus pumila embryos2 x 10⁻⁸ M
(2R,3R)-PaclobutrazolCell-free system from Malus pumila embryos6 x 10⁻⁸ M

Table 2: Phytotoxicity on Rice Seedlings

EnantiomerParameter7-day EC50 Value (mg/L)Relative Activity ((2R,3R)/(2S,3S))Reference
(2S,3S)-(-)-PaclobutrazolShoot Growth0.323.1
(2R,3R)-(+)-PaclobutrazolShoot Growth1.001.0

Table 3: Degradation in Soil

EnantiomerSoil TypeHalf-life (t₁/₂) in daysReference
(2S,3S)-PaclobutrazolNot specified80
(2R,3R)-PaclobutrazolNot specified50
S-paclobutrazolCultivated soil17.3
R-paclobutrazolCultivated soil28.9

Signaling Pathways and Mechanisms of Action

The distinct biological activities of paclobutrazol enantiomers are a direct consequence of their interference with specific biochemical pathways.

Gibberellin Biosynthesis Pathway Inhibition

(2S,3S)-Paclobutrazol specifically inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the gibberellin biosynthesis pathway. This inhibition is mediated by the binding of the enantiomer to the cytochrome P450 monooxygenases that catalyze these reactions.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl diphosphate ent_copalyl_PP ent-Copalyl diphosphate GGPP->ent_copalyl_PP ent_kaurene ent-Kaurene ent_copalyl_PP->ent_kaurene Enzyme Cytochrome P450 Monooxygenases (ent-kaurene oxidase) ent_kaurene->Enzyme ent_kaurenol ent-Kaurenol ent_kaurenal ent-Kaurenal ent_kaurenol->ent_kaurenal ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurenal->ent_kaurenoic_acid GA12 GA12 ent_kaurenoic_acid->GA12 Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs Inhibitor (2S,3S)-Paclobutrazol Inhibitor->Enzyme Inhibits Enzyme->ent_kaurenol

Figure 1: Inhibition of the gibberellin biosynthesis pathway by (2S,3S)-paclobutrazol.

Fungal Ergosterol Biosynthesis Pathway Inhibition

(2R,3R)-Paclobutrazol targets the ergosterol biosynthesis pathway in fungi, a pathway essential for maintaining the integrity of fungal cell membranes. It specifically inhibits the lanosterol 14α-demethylase enzyme (CYP51), which is a cytochrome P450 enzyme.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme FF_MAS 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol FF_MAS->Ergosterol Inhibitor (2R,3R)-Paclobutrazol Inhibitor->Enzyme Inhibits Enzyme->FF_MAS

Figure 2: Inhibition of the fungal ergosterol biosynthesis pathway by (2R,3R)-paclobutrazol.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the biological activity of paclobutrazol enantiomers.

Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (2R,3R) and (2S,3S) enantiomers of paclobutrazol from a racemic mixture or environmental samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based, such as Chiralcel OD-H or Lux Cellulose-1)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, methanol, water)

  • Paclobutrazol standard (racemic and, if available, enantiomerically pure)

  • Sample preparation materials (e.g., solid-phase extraction cartridges, filters)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane:isopropanol). The optimal ratio will depend on the specific chiral column used and should be determined empirically to achieve baseline separation of the enantiomers.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the racemic paclobutrazol standard to determine the retention times of the two enantiomers and to establish a calibration curve.

  • Sample Preparation:

    • Liquid Samples (e.g., water): Pass the sample through a solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering substances. Elute the paclobutrazol from the cartridge with an appropriate solvent, evaporate to dryness, and reconstitute in the mobile phase.

    • Solid Samples (e.g., soil, plant tissue): Extract the sample with an organic solvent (e.g., acetonitrile, acetone). The extract may require a clean-up step, such as liquid-liquid partitioning or SPE, before being concentrated and reconstituted in the mobile phase.

  • Sample Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the paclobutrazol enantiomers based on their retention times. Quantify the concentration of each enantiomer by comparing the peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Water, Soil, etc.) Extraction Extraction / SPE Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 3: General workflow for the enantioselective analysis of paclobutrazol by HPLC.

Plant Growth Regulation Bioassay

Objective: To assess the inhibitory effect of paclobutrazol enantiomers on plant growth, specifically stem elongation.

Materials:

  • Seeds of a sensitive indicator plant (e.g., rice, wheat, cress)

  • Growth medium (e.g., agar, hydroponic solution, soil)

  • Petri dishes or small pots

  • Paclobutrazol enantiomers (stock solutions of known concentrations)

  • Growth chamber with controlled light, temperature, and humidity

  • Ruler or caliper for measurements

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of each paclobutrazol enantiomer and the racemic mixture in the chosen growth medium. Include a control group with no paclobutrazol.

  • Seed Germination: Surface sterilize the seeds and germinate them in the dark on moist filter paper until the radicle emerges.

  • Treatment Application: Transfer the germinated seedlings to the petri dishes or pots containing the prepared test solutions or treated soil.

  • Incubation: Place the seedlings in the growth chamber under controlled conditions for a specified period (e.g., 7-14 days).

  • Measurement: After the incubation period, carefully remove the seedlings and measure the length of the shoots (and roots, if desired).

  • Data Analysis: Calculate the average shoot length for each treatment group. Determine the EC50 value (the concentration that causes a 50% reduction in growth compared to the control) for each enantiomer and the racemate.

In Vitro Fungicidal Activity Assay

Objective: To determine the inhibitory effect of paclobutrazol enantiomers on the growth of a target fungus.

Materials:

  • Pure culture of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum)

  • Fungal growth medium (e.g., Potato Dextrose Agar - PDA)

  • Petri dishes

  • Paclobutrazol enantiomers (stock solutions in a suitable solvent like DMSO or ethanol)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Amended Media: Prepare the fungal growth medium and autoclave it. While the medium is still molten, add the paclobutrazol enantiomers and the racemic mixture at various concentrations. Pour the amended media into petri dishes and allow them to solidify. Include a control group with the solvent only.

  • Fungal Inoculation: Place a small plug of the actively growing fungal culture in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for several days.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions daily.

  • Data Analysis: Calculate the average colony diameter for each treatment. Determine the EC50 value (the concentration that causes a 50% reduction in fungal growth compared to the control) for each enantiomer and the racemate.

Conclusion

The biological activity of paclobutrazol is a clear example of enantioselectivity in agrochemicals. The (2S,3S)-enantiomer is the primary driver of plant growth regulation through the inhibition of gibberellin biosynthesis, while the (2R,3R)-enantiomer exhibits superior fungicidal activity by targeting fungal sterol biosynthesis. This knowledge is paramount for the development of more effective and environmentally benign agricultural products. By utilizing enantiomerically pure formulations, it may be possible to reduce the overall application rates, minimize off-target effects, and enhance the desired biological response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced activities of these and other chiral molecules.

The Unseen Workhorse: A Technical Guide to 15N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of the stable isotope Nitrogen-15 (¹⁵N) in mass spectrometry-based analysis. From its natural abundance to its application in sophisticated quantitative proteomics and metabolomics, this document provides a comprehensive overview for researchers leveraging isotopic labeling in their experimental designs.

The Core Principles of Nitrogen-15

Nitrogen, a fundamental component of biological macromolecules, is predominantly found as the lighter isotope ¹⁴N. However, it is the naturally occurring, stable, heavier isotope, ¹⁵N, that has become an indispensable tool in modern analytical biochemistry.

Natural Abundance and Physical Properties

The vast majority of nitrogen in nature is ¹⁴N, with ¹⁵N present in a significantly smaller fraction. This low natural abundance is a key advantage for its use as a tracer, as its deliberate introduction creates a distinct mass shift that is readily detectable by mass spectrometry.

Property¹⁴N¹⁵N
Natural Abundance ~99.63%[1][2][3]~0.37%[1][2][3][4]
Atomic Mass (Da) 14.00307415.000108[5]
Nuclear Spin 11/2[6][7]
Magnetic Moment (μN) +0.40376100-0.28318884[8]

The difference in nuclear spin between ¹⁴N and ¹⁵N is noteworthy. The integer spin of ¹⁴N can lead to quadrupolar broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, whereas the fractional spin of ¹⁵N provides narrower line widths, making it advantageous for NMR studies.[2][6]

The Role of ¹⁵N in Mass Spectrometry

The precise mass difference between ¹⁴N and ¹⁵N allows for the powerful application of stable isotope labeling in mass spectrometry. By introducing ¹⁵N-enriched compounds into biological systems, researchers can differentiate between pre-existing (light) and newly synthesized (heavy) molecules. This forms the basis for a variety of quantitative and qualitative analyses.

Isotopic Labeling Strategies

Metabolic labeling is a common approach where organisms or cells are cultured in media containing a ¹⁵N-labeled nutrient source.[9][10][11] This leads to the incorporation of ¹⁵N into the entire proteome or metabolome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics where specific amino acids are labeled with heavy isotopes.[12][13][14][15]

Quantitative Proteomics and Metabolomics

In a typical quantitative proteomics experiment, two cell populations are grown in parallel: one in standard "light" medium and the other in "heavy" medium containing ¹⁵N-labeled amino acids.[13] After experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. The chemically identical light and heavy peptides co-elute during liquid chromatography and are analyzed by a mass spectrometer. The instrument distinguishes the peptides based on their mass difference, and the ratio of their signal intensities provides an accurate measure of the relative abundance of the protein between the two conditions.[13] This approach minimizes experimental variability as the samples are combined early in the workflow.[9]

A similar principle applies to metabolomics, where the incorporation of ¹⁵N from a labeled precursor into various metabolites can be tracked, allowing for the elucidation of metabolic pathways and fluxes.[16][17]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ¹⁵N labeling and mass spectrometry analysis.

Protocol for ¹⁵N Metabolic Labeling of E. coli for Protein Expression

This protocol is adapted for the expression of a ¹⁵N-labeled protein in E. coli.

Materials:

  • E. coli expression strain containing the plasmid for the protein of interest

  • M9 minimal medium components

  • ¹⁵NH₄Cl (¹⁵N-labeled ammonium chloride)

  • Glucose (20% w/v, sterile)

  • 1M MgSO₄ (sterile)

  • 1M CaCl₂ (sterile)

  • Trace elements solution (100x, sterile)

  • Biotin (1 mg/mL, sterile)

  • Thiamin (1 mg/mL, sterile)

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Day 1: Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Day 2: Acclimatization Culture:

    • Prepare 100 mL of M9 minimal medium in a 500 mL flask.

    • Add 1 mL of the overnight LB culture to the M9 medium.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • This step helps the cells adapt to the minimal medium.

  • Day 2: Main Culture Inoculation:

    • Prepare 1 L of M9 minimal medium in a 2 L flask, substituting standard NH₄Cl with 1 g of ¹⁵NH₄Cl.

    • Add sterile glucose, MgSO₄, CaCl₂, trace elements, biotin, thiamin, and the appropriate antibiotic.

    • Inoculate with the acclimatization culture.

    • Grow at 37°C with shaking.

  • Day 3: Induction and Harvest:

    • Monitor the OD₆₀₀ of the main culture.

    • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C), depending on the protein.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general framework for a duplex SILAC experiment.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium, deficient in L-arginine and L-lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-arginine and L-lysine

  • "Heavy" ¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₂-L-arginine (or other desired heavy amino acids)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Adaptation Phase:

    • Culture the cells for at least five passages in the "heavy" SILAC medium to ensure complete incorporation of the heavy amino acids. The "heavy" medium is prepared by supplementing the amino acid-deficient medium with heavy L-arginine and L-lysine and dFBS.

    • In parallel, culture the control cells in "light" SILAC medium, which is supplemented with light L-arginine and L-lysine and dFBS.

    • Monitor the incorporation efficiency by mass spectrometry after a few passages. Complete incorporation is typically >97%.[12]

  • Experimental Phase:

    • Once complete labeling is achieved, plate the "light" and "heavy" labeled cells for the experiment.

    • Apply the experimental treatment to one population of cells (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

  • Sample Collection and Mixing:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population and mix them in a 1:1 ratio.

    • Wash the mixed cell pellet with ice-cold PBS.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

    • Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs. The software will calculate the heavy-to-light (H/L) ratios for each protein, representing the relative abundance change in response to the treatment.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for quantitative proteomics and a simplified signaling pathway that can be studied using these techniques.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Light Culture (14N) C Control Treatment A->C B Heavy Culture (15N) D Drug Treatment B->D E Cell Lysis & Protein Extraction C->E Mix 1:1 F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis (Quantification) G->H

Caption: A generalized experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

mTOR_Signaling cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Activates AminoAcids Amino Acids AminoAcids->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibits

References

Methodological & Application

Application Notes: Quantitative Analysis of Paclobutrazol Using (Rac)-Paclobutrazol-15N3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of paclobutrazol in various matrices, such as soil, potatoes, and pears, using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, (Rac)-Paclobutrazol-15N3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] Detailed procedures for sample extraction, instrument setup, and data analysis are provided for researchers in environmental science, food safety, and agricultural sciences.

Introduction

Paclobutrazol is a plant growth regulator and triazole fungicide used to reduce vegetative growth and promote reproductive growth in various crops.[4][5] Its persistence in soil and potential for residue accumulation in food products necessitates sensitive and reliable analytical methods for monitoring.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[1][7][8] The SIL-IS co-elutes with the native analyte and experiences similar ionization effects, allowing for precise correction of analytical variability.[2][3][9] This application note describes a validated UHPLC-MS/MS method for the determination of paclobutrazol residues.

Principle of the Method

The method involves extracting paclobutrazol from the sample matrix using an organic solvent. A known amount of this compound internal standard is added at the beginning of the extraction process. The extract is then analyzed by UHPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of paclobutrazol and a constant concentration of the internal standard.

Mechanism of Action: Gibberellin & Sterol Biosynthesis Inhibition

Paclobutrazol primarily functions by inhibiting the biosynthesis of gibberellins (GAs) and sterols.[4][10][11] Specifically, the (2S,3S) enantiomer of paclobutrazol inhibits ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes three steps in the conversion of ent-kaurene to gibberellin A12, a precursor for all other GAs.[4][12] This blockage leads to reduced levels of bioactive GAs, resulting in decreased internode elongation and stunted growth.[13][14] Additionally, the (2R,3R) enantiomer inhibits the C14-demethylation step in sterol biosynthesis, which accounts for its fungicidal properties.[4][10]

Paclobutrazol_MoA cluster_0 Gibberellin Biosynthesis Pathway cluster_1 Sterol Biosynthesis Pathway GGPP GGPP ent-Kaurene ent-Kaurene GGPP->ent-Kaurene ent-Kaurenoic Acid ent-Kaurenoic Acid ent-Kaurene->ent-Kaurenoic Acid ent-kaurene oxidase GA12 GA12 ent-Kaurenoic Acid->GA12 Bioactive GAs\n(e.g., GA1, GA4) Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive GAs\n(e.g., GA1, GA4) Stem Elongation Stem Elongation Bioactive GAs\n(e.g., GA1, GA4)->Stem Elongation Paclobutrazol Paclobutrazol Paclobutrazol->ent-Kaurenoic Acid Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol (Fungi)\nCampesterol (Plants) Ergosterol (Fungi) Campesterol (Plants) Lanosterol->Ergosterol (Fungi)\nCampesterol (Plants) C14-demethylase Cell Membrane Integrity Cell Membrane Integrity Ergosterol (Fungi)\nCampesterol (Plants)->Cell Membrane Integrity Paclobutrazol_Sterol Paclobutrazol Paclobutrazol_Sterol->Ergosterol (Fungi)\nCampesterol (Plants) Inhibition

Caption: Paclobutrazol's dual mechanism of action.

Experimental Protocols

Reagents and Materials
  • Paclobutrazol analytical standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Anhydrous sodium sulfate

  • 0.2 µm syringe filters (PTFE)

Standard Solutions Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of paclobutrazol and this compound standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a 50:50 (v/v) acetonitrile/water mixture.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol (Adapted from Potato/Soil Method)[6]

This protocol utilizes a simple and effective liquid-liquid extraction with low-temperature partitioning.

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, pear, or potato) into a 50 mL centrifuge tube.

  • Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the sample.

  • Extraction: Add 20 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute, then sonicate for 10 minutes.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Low-Temperature Partitioning: Place the centrifuge tube in a freezer at -20°C for at least 30 minutes. The aqueous layer and solid debris will freeze, while the acetonitrile layer containing the analyte remains liquid.

  • Collection: Decant the supernatant (acetonitrile extract) into a clean tube.

  • Filtration: Filter an aliquot of the extract through a 0.2 µm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Caption: Workflow for sample preparation.

UHPLC-MS/MS Instrumental Conditions

The following are typical instrument parameters. Optimization may be required for specific instruments.

ParameterSetting
UHPLC System Agilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Column Temperature40°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
4.0
5.0
5.1
6.0
Mass Spectrometer AB Sciex 4000 QTRAP or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp400°C
Nebulizer Gas40 psi
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage+4500 V

Results and Data

MRM Transitions

The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Paclobutrazol 294.270.0 15045Quantifier
294.2129.010030Qualifier
This compound 297.273.0 15045IS Quantifier
297.2129.010030IS Qualifier

Note: The m/z 70 fragment corresponds to the triazole ring. In the 15N3-labeled standard, this fragment is expected to shift by +3 Da to m/z 73. The m/z 129 fragment corresponds to the chlorophenyl portion and is not expected to shift.

Method Validation Summary

The method should be validated according to standard guidelines to assess its performance. The following table summarizes typical performance data compiled from various studies.

ParameterSoilPotatoPear
Linearity Range 0.5 - 500 µg/L0.5 - 500 µg/L0.5 - 1250 µg/L[15]
Correlation (r²) >0.99>0.997[6]>0.999[15]
LOD (Limit of Detection) 5 µg/kg[6]2 µg/kg[6]0.7 µg/kg[15]
LOQ (Limit of Quant.) 5 µg/kg[6]2 µg/kg[6]5 µg/kg[15]
Recovery (%) 83 - 106%[6]83 - 106%[6]82 - 102%[15]
RSD (%) < 10%[6]< 10%[6]2 - 7%[15]

Conclusion

The described UHPLC-MS/MS method using a stable isotope-labeled internal standard, this compound, provides a robust, sensitive, and accurate tool for the quantitative analysis of paclobutrazol residues in diverse and complex matrices. The simple extraction protocol combined with the specificity of tandem mass spectrometry makes this method highly suitable for high-throughput screening and regulatory monitoring. The use of an SIL-IS is critical for overcoming matrix-induced ionization suppression or enhancement, ensuring the reliability of the quantitative data.

References

Application Note: High-Throughput Analysis of Paclobutrazol in Environmental Samples Using (Rac)-Paclobutrazol-15N3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclobutrazol is a widely used plant growth regulator and triazole fungicide. Its persistence in the environment necessitates sensitive and accurate analytical methods for monitoring its residues in various matrices such as soil, water, and agricultural products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative LC-MS/MS analysis by correcting for matrix effects and variations during sample preparation and analysis.[1] This application note describes a robust and reliable LC-MS/MS method for the quantification of paclobutrazol, employing (Rac)-Paclobutrazol-15N3 as an internal standard.

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the extraction process. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. Any loss of analyte during sample preparation or variations in instrument response will affect the internal standard to the same extent. Quantification is performed by measuring the ratio of the analyte's response to the internal standard's response, which remains constant regardless of these variations, thus ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Paclobutrazol analytical standard (purity >98%)

  • This compound internal standard (isotopic purity >99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO4)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve paclobutrazol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of paclobutrazol by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method for Soil)
  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO4 and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Paclobutrazol (Quantifier)294.170.11003020
Paclobutrazol (Qualifier)294.1125.11003015
This compound (Internal Standard)297.170.11003020

Data Presentation: Expected Method Performance

The following tables summarize the expected quantitative performance of the method based on typical validation results for paclobutrazol analysis in environmental matrices.

Table 1: Linearity and Limit of Quantification

ParameterValue
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Quantification (LOQ)0.5 µg/kg in soil

Table 2: Accuracy and Precision

Spiked Concentration (µg/kg)Recovery (%)RSD (%)
195 - 105< 10
1092 - 108< 8
5090 - 110< 5

Table 3: Recovery

MatrixFortification Level (µg/kg)Mean Recovery (%)
Soil598
Water1102
Fruit1095

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike 2. Spike with this compound Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Clean 4. Dispersive SPE Cleanup Extract->Clean Filter 5. Filter Clean->Filter Inject 6. Inject into LC-MS/MS Filter->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calculate 10. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 11. Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for paclobutrazol analysis.

G cluster_sample Sample Matrix cluster_process Analytical Process cluster_result Quantification Analyte Paclobutrazol (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Known Amount) IS->Extraction LCMS LC-MS/MS Measurement Extraction->LCMS Co-elution Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Final Concentration Ratio->Concentration Calibration Curve

Caption: Principle of Isotope Dilution Analysis.

References

Application Note: Determination of Paclobutrazol in Soil Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable method for the quantitative determination of paclobutrazol in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward extraction procedure using acetonitrile, followed by analysis with an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and low detection limits, making it suitable for environmental monitoring and agricultural research. The described method has been validated for linearity, recovery, and sensitivity.

Introduction

Paclobutrazol is a plant growth regulator and triazole fungicide used to control vegetative growth and enhance the reproductive growth of various crops. Due to its persistence in soil, there is a growing need for sensitive and accurate analytical methods to monitor its residues in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for analyzing pesticide residues due to its high sensitivity, selectivity, and specificity. This application note provides a detailed protocol for the extraction and analysis of paclobutrazol in soil samples, offering a robust and efficient workflow for researchers and analytical laboratories.

Experimental

Materials and Reagents
  • Paclobutrazol analytical standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Milli-Q or deionized water

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation

A simple and efficient solvent extraction method is employed for the preparation of soil samples.

Protocol:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 50 mL of acetonitrile to the tube.[1]

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Extract the sample using an ultrasonic bath for 10 minutes.[1]

  • Centrifuge the sample at 3000 g for 5 minutes.[1]

  • Collect the supernatant (acetonitrile extract).

  • For enhanced cleanup and separation of the organic layer, the extract can be stored at -20°C for 10 minutes (low-temperature partitioning).[1][2]

  • Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The analysis is performed on an LC-MS/MS system equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientIsocratic or Gradient (e.g., 78:22 v/v Acetonitrile:Water)[3]
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Column Temperature30 - 40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)294.1
Product Ion (m/z) - Quantifier70.1
Product Ion (m/z) - Qualifier125.1
Collision Energy (for 70.1)16 V
Collision Energy (for 125.1)48 V

Note: The optimal collision energies and other MS parameters may vary depending on the instrument used and should be optimized accordingly.

Method Validation and Performance

The analytical method was validated for its linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Quantitative Data for Paclobutrazol in Soil

ParameterResult
Linearity Range0.001 - 0.5 mg/L
Correlation Coefficient (r²)> 0.99
Recovery85% - 95%[1]
Limit of Detection (LOD)0.5 µg/kg[1][2]
Limit of Quantification (LOQ)5 µg/kg[1][2]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Soil_Sample 1. Soil Sample Collection (10 g) Extraction 2. Acetonitrile Extraction (50 mL) Soil_Sample->Extraction Ultrasonication 3. Ultrasonication (10 min) Extraction->Ultrasonication Centrifugation 4. Centrifugation (3000 g, 5 min) Ultrasonication->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Filtration 6. Filtration (0.22 µm) Supernatant_Collection->Filtration LC_Separation 7. LC Separation (C18 Column) Filtration->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 9. Quantification MS_Detection->Quantification Reporting 10. Reporting Quantification->Reporting method_development_logic cluster_prep Sample Preparation Optimization cluster_lc LC Method Development cluster_ms MS/MS Method Development cluster_validation Method Validation Method_Objective Develop a reliable LC-MS/MS method for paclobutrazol in soil Sample_Preparation Optimize Sample Preparation Method_Objective->Sample_Preparation LC_Method Develop LC Method Method_Objective->LC_Method Method_Validation Validate the Method Sample_Preparation->Method_Validation Solvent_Selection Solvent Selection (e.g., Acetonitrile) Sample_Preparation->Solvent_Selection Extraction_Technique Extraction Technique (e.g., Ultrasonication) Sample_Preparation->Extraction_Technique Cleanup_Step Cleanup Step (e.g., Low-Temp Partitioning) Sample_Preparation->Cleanup_Step LC_Method->Method_Validation Column_Selection Column Selection (C18) LC_Method->Column_Selection Mobile_Phase Mobile Phase Optimization (ACN/Water + Formic Acid) LC_Method->Mobile_Phase Gradient_Optimization Gradient/Isocratic LC_Method->Gradient_Optimization MS_Method Develop MS/MS Method MS_Method->Method_Validation Ionization_Mode Ionization Mode (ESI+) MS_Method->Ionization_Mode MRM_Transitions MRM Transition Selection (Precursor/Product Ions) MS_Method->MRM_Transitions Collision_Energy Collision Energy Optimization MS_Method->Collision_Energy Final_Protocol Establish Final Protocol Method_Validation->Final_Protocol Linearity Linearity Method_Validation->Linearity Accuracy_Precision Accuracy & Precision (Recovery) Method_Validation->Accuracy_Precision Sensitivity Sensitivity (LOD/LOQ) Method_Validation->Sensitivity Method_objective Method_objective Method_objective->MS_Method

References

Application Note: UPLC-MS/MS for the Ultrasensitive Detection of Paclobutrazol in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paclobutrazol (PBZ) is a widely utilized plant growth regulator and triazole fungicide that functions by inhibiting gibberellin biosynthesis.[1] This results in reduced internodal growth, leading to sturdier stems, increased root development, and earlier fruit and seed set in various crops.[1][2] However, due to its persistence and potential toxicity, monitoring its residue levels in agricultural products is crucial for food safety.[3][4] This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of paclobutrazol in plant tissues.

Principle

This method employs a liquid-liquid extraction procedure at low temperatures to efficiently isolate paclobutrazol from complex plant matrices.[3][5] The analyte is then separated from other components using UPLC on a C18 column, followed by detection and quantification using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode and utilizing Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted from methodologies demonstrating high recovery rates for paclobutrazol in various plant tissues.[3][4][5]

  • Materials and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

    • Paclobutrazol analytical standard

    • Mortar and pestle or a high-speed blender (e.g., Ultra-Turrax)

    • Centrifuge tubes (15 mL or 50 mL)

    • Syringe filters (0.22 µm)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 5.0 g of the homogenized plant tissue sample (e.g., leaves, stems, fruits) into a 50 mL centrifuge tube. For smaller samples, adjust the solvent volumes accordingly.

    • Add 10 mL of acetonitrile to the tube.

    • Homogenize the sample using a high-speed blender for 1-2 minutes. Alternatively, for smaller or softer tissues, rigorous vortexing for 5 minutes can be employed.

    • For the low-temperature partitioning method, place the sample in a freezer at -20°C for at least 10 minutes to facilitate the separation of the organic and aqueous layers and freeze out interfering substances.[3][5]

    • Centrifuge the sample at 8000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant (acetonitrile layer) and transfer it to a clean tube.

    • The extract can be directly analyzed or, for cleaner samples, an aliquot can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The following parameters are a composite of established methods for paclobutrazol analysis.[3][4][6]

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole tandem mass spectrometer.

  • UPLC Conditions:

    • Column: ACQUITY UPLC HSS T3 (1.7 µm, 2.1 mm × 100 mm) or equivalent C18 column.[6]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3][6]

    • Flow Rate: 0.40 mL/min.[6]

    • Column Temperature: 40°C.[6]

    • Injection Volume: 1-5 µL.[3][6]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      2.0 5 95
      4.0 5 95
      4.1 95 5

      | 6.0 | 95 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C.[3]

    • Desolvation Gas Flow: 800 L/hr

    • Nebulizer Gas Pressure: 10 Pa.[3]

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (s)
      Paclobutrazol (Quantifier) 294.2 70.0 50 0.1

      | Paclobutrazol (Qualifier) | 294.2 | 129.0 | 35 | 0.1 |

Data Presentation

The following table summarizes the quantitative performance data for the described UPLC-MS/MS method, compiled from various studies.

ParameterValueReference
Limit of Detection (LOD)0.5 µg/kg[3][5]
Limit of Quantification (LOQ)2 - 5 µg/kg[3][5]
Recovery82 - 102%[7]
Linearity (R²)> 0.99-
Intraday Precision (RSD%)< 10%-
Interday Precision (RSD%)< 15%-

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the detection of paclobutrazol in plant tissues using UPLC-MS/MS.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plant Tissue Sample homogenize Homogenization (Acetonitrile) sample->homogenize freeze Low-Temperature Partitioning (-20°C) homogenize->freeze centrifuge Centrifugation freeze->centrifuge extract Supernatant Collection centrifuge->extract filter Filtration (0.22 µm) extract->filter uplc UPLC Separation (C18 Column) filter->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for paclobutrazol detection in plant tissues.

Paclobutrazol Fragmentation Pathway

The diagram below illustrates the proposed fragmentation of the paclobutrazol precursor ion [M+H]⁺.

Fragmentation_Pathway precursor Paclobutrazol [M+H]⁺ m/z 294.2 quant_ion Quantifier Ion m/z 70.0 precursor->quant_ion Collision Energy: 50 eV qual_ion Qualifier Ion m/z 129.0 precursor->qual_ion Collision Energy: 35 eV

References

Application Note: Sample Preparation for Paclobutrazol Analysis in Fruit Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paclobutrazol (PBZ) is a plant growth regulator and triazole fungicide used in agriculture to manage vegetative growth and encourage flowering and fruit set.[1][2] It functions by inhibiting the biosynthesis of gibberellins, which are key hormones in plant development.[1] Due to its persistence in soil and potential for uptake into fruits, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure consumer safety.[3][4] For instance, the MRL for paclobutrazol in pome fruits like apples and pears is set at 0.05 mg/kg in several European countries.[3] Therefore, sensitive and reliable analytical methods are crucial for monitoring paclobutrazol residues in various fruit matrices. This application note details various sample preparation protocols for the analysis of paclobutrazol in fruits.

Sample Preparation Methodologies

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest prior to chromatographic analysis. Several methods have been developed for the extraction of paclobutrazol from fruits, including Matrix Solid-Phase Dispersion (MSPD), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and direct solvent extraction.

  • Matrix Solid-Phase Dispersion (MSPD): This technique combines sample homogenization and cleanup into a single step. It is particularly useful for solid and semi-solid matrices like fruit pulp. The fruit sample is blended with a solid support (e.g., silica gel), which acts as an abrasive to break down the sample structure. This blend is then packed into a column, and the analytes are eluted with an appropriate solvent.

  • QuEChERS: The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[5][6][7][8] It typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering substances like fats, sugars, and pigments.[4]

  • Direct Solvent Extraction: For some matrices and analytical techniques with high selectivity and sensitivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a simplified direct extraction with a suitable solvent like methanol may be sufficient.[3][9] This approach minimizes sample handling but may be more susceptible to matrix effects.[3]

Experimental Protocols

Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Mango

This protocol is adapted from a method for the determination of paclobutrazol in mango fruit using HPLC-UV.

Materials:

  • Mango fruit sample

  • Silica gel (sorbent)

  • Alumina and anhydrous sodium sulfate (for cleanup)

  • Eluting solvent: Tetrahydrofuran:Acetonitrile:MilliQ water (1:1:1, v/v/v)

  • Acetonitrile (for final reconstitution)

  • Homogenizer

  • 20 mL polyethylene syringe (MSPD column)

  • Vacuum manifold

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of homogenized mango fruit sample.

  • Add 1.0 g of silica gel and blend for 5 minutes to create a uniform mixture.

  • Prepare the MSPD column by plugging a 20 mL syringe with glass wool and packing it with 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate.

  • Transfer the sample-silica gel mixture to the top of the prepared MSPD column.

  • Elute the paclobutrazol from the column by passing 20 mL of the eluting solvent (Tetrahydrofuran:Acetonitrile:MilliQ water) under vacuum.

  • Collect the eluent in a round-bottom flask.

  • Evaporate the eluent to near dryness using a rotary evaporator.

  • Reconstitute the residue in 5 mL of acetonitrile.

  • The sample is now ready for analysis by HPLC-UV.

Protocol 2: QuEChERS for General Fruit Samples

This is a general protocol based on the QuEChERS methodology for pesticide residue analysis in fruits and vegetables.[5][7][8]

Materials:

  • Homogenized fruit sample

  • Acetonitrile (ACN)[8]

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.[8]

  • Add 10 mL of acetonitrile to the tube.[8]

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Shake the tube vigorously for 1 minute.[8]

  • Centrifuge the tube at a high speed (e.g., 3000-15,000 rpm) to separate the layers.[5]

  • Transfer an aliquot of the upper acetonitrile layer to a clean centrifuge tube containing d-SPE cleanup sorbents (e.g., a mixture of PSA, C18, and anhydrous MgSO₄).[4]

  • Vortex the tube for 30 seconds.

  • Centrifuge the tube again.

  • The supernatant is now ready for analysis by GC-MS/MS or LC-MS/MS.[5][6][7]

Protocol 3: Direct Methanol Extraction for Pear

This protocol is a rapid method developed for the determination of paclobutrazol in pear samples by LC-MS/MS.[3][9]

Materials:

  • Pear sample

  • Methanol[9]

  • High-speed blender (e.g., Ultra-Turrax)[9]

Procedure:

  • Homogenize the pear sample.

  • Perform an extraction with methanol using a high-speed blender.[9]

  • Directly inject 10 µL of the pear extract into the LC-MS/MS system without any further cleanup.[9]

Data Presentation

Table 1: Recovery and Precision Data for Paclobutrazol in Mango using MSPD-HPLC-UV

Fortification Level (µg/mL)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.0389-93< 3
0.389-93< 3
Data sourced from Ramesh et al. (2012)

Table 2: Method Performance for Paclobutrazol in Mango using MSPD-HPLC-UV

ParameterValue
Linearity Range (µg/mL)0.01 - 2.0
Correlation Coefficient (r²)0.999
Limit of Detection (LOD) (µg/mL)0.01
Limit of Quantification (LOQ) (µg/mL)0.03
Data sourced from Ramesh et al. (2012)

Table 3: Recovery and Precision Data for Paclobutrazol in Pear using Direct Methanol Extraction and LC-MS/MS

Fortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.00582-1022-7
0.0582-1022-7
0.582-1022-7
Data sourced from Sancho et al. (2003)[3][9]

Table 4: Method Performance for Paclobutrazol in Pear using Direct Methanol Extraction and LC-MS/MS

ParameterValue (µg/kg)
Limit of Detection (LOD)0.7
Limit of Quantification (LOQ)5
Data sourced from Sancho et al. (2003)[3][9]

Visualizations

Paclobutrazol acts by inhibiting the synthesis of gibberellins, a class of plant hormones. The diagram below illustrates the point of inhibition in a simplified gibberellin biosynthesis pathway.

G cluster_pathway Simplified Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_effect Physiological Effect GGP Geranylgeranyl Diphosphate ent_kaurene ent-Kaurene GGP->ent_kaurene ent-Kaurene Synthase GA12 GA12 ent_kaurene->GA12 Kaurene Oxidase Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs GA Oxidases Effect Reduced Stem Elongation & Growth Regulation Bioactive_GAs->Effect PBZ Paclobutrazol PBZ->ent_kaurene Inhibits

Caption: Paclobutrazol inhibits gibberellin biosynthesis.

The following workflows illustrate the sample preparation protocols described above.

MSPD_Workflow start Start: Mango Sample homogenize 1. Weigh 1g of sample & homogenize with 1g silica gel start->homogenize pack_column 2. Pack MSPD column with alumina & sodium sulfate homogenize->pack_column transfer 3. Transfer sample mixture to column pack_column->transfer elute 4. Elute with 20mL of THF:ACN:Water (1:1:1) transfer->elute evaporate 5. Evaporate eluent to near dryness elute->evaporate reconstitute 6. Reconstitute in 5mL of acetonitrile evaporate->reconstitute analyze End: Analyze by HPLC-UV reconstitute->analyze

Caption: MSPD workflow for paclobutrazol analysis in mango.

QuEChERS_Workflow start Start: Fruit Sample weigh 1. Weigh 10g of homogenized sample start->weigh extract 2. Add 10mL ACN & salts, then shake vigorously weigh->extract centrifuge1 3. Centrifuge extract->centrifuge1 cleanup 4. Transfer supernatant to tube with d-SPE sorbents centrifuge1->cleanup centrifuge2 5. Vortex and centrifuge cleanup->centrifuge2 analyze End: Analyze by GC/LC-MS/MS centrifuge2->analyze

Caption: General QuEChERS workflow for fruit samples.

Direct_Extraction_Workflow start Start: Pear Sample extract 1. Homogenize and extract with methanol start->extract inject 2. Directly inject extract into LC-MS/MS extract->inject end End: Analysis Complete inject->end

Caption: Direct methanol extraction workflow for pear.

References

Application Note: Highly Sensitive and Accurate Quantification of Paclobutrazol in Water Samples by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclobutrazol is a triazole-based plant growth regulator and fungicide used to control vegetative growth and promote reproductive growth in various crops.[1] Its persistence in soil and potential for leaching into water sources raises environmental and health concerns, necessitating sensitive and reliable analytical methods for its detection in aqueous matrices.[2][3] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction losses, and instrument variability.[4][5][6][7] This application note describes a robust method for the determination of paclobutrazol in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically enriched analog of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The SIL-IS is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis.[6] By measuring the ratio of the native analyte to the SIL-IS in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined, as this ratio remains constant throughout the workflow, correcting for any losses or variations.

Experimental Protocols

1. Materials and Reagents

  • Paclobutrazol analytical standard (≥98% purity)

  • Isotopically labeled Paclobutrazol (e.g., Paclobutrazol-d4, ≥98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon-based)[8][9]

  • Anhydrous sodium sulfate

  • Glass fiber filters (0.7 µm)[9]

2. Standard Solution Preparation

  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve paclobutrazol and its isotopically labeled standard in methanol to prepare individual stock solutions of 100 µg/mL. Store at -18°C for up to 3 months.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with a suitable solvent, such as acetonitrile or methanol, to create calibration standards at concentrations ranging from 0.01 to 2.0 µg/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of the isotopically labeled paclobutrazol at a concentration of 100 ng/mL in methanol.

3. Sample Preparation (Solid-Phase Extraction)

  • Filtration: Filter the water sample through a 0.7-µm glass fiber filter to remove any particulate matter.[9]

  • Spiking with Internal Standard: To a 200 mL aliquot of the filtered water sample, add a known volume (e.g., 20 µL) of the 100 ng/mL isotopically labeled paclobutrazol internal standard solution.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained paclobutrazol and the internal standard from the cartridge with 10 mL of acetonitrile.[10]

  • Drying: Pass the eluate through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[11]

    • Flow Rate: 0.3 mL/min.[11]

    • Injection Volume: 1-20 µL.[10][12]

    • Column Temperature: 30-40°C.[9][10]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

    • Scan Type: Multiple Reaction Monitoring (MRM).[11]

    • Precursor and Product Ions:

      • Paclobutrazol: Precursor ion m/z 294.2, with product ions at m/z 70.0 (quantitative) and m/z 129.0 (qualitative).[11]

      • Paclobutrazol-d4 (example): The precursor ion would be shifted by +4 (m/z 298.2), and the product ions would be monitored accordingly.

    • Collision Energy and other parameters: Optimize based on the specific instrument.

5. Data Analysis and Quantification

Quantification is performed using a matrix-matched calibration curve.[13] Plot the ratio of the peak area of the paclobutrazol quantitative transition to the peak area of the isotopically labeled internal standard transition against the concentration of the calibration standards. The concentration of paclobutrazol in the water sample is then determined from this calibration curve.

Data Presentation

Table 1: Method Performance Parameters for Paclobutrazol Detection

ParameterValueReference
Limit of Detection (LOD)0.0015 µg/mL[8][14]
Limit of Quantification (LOQ)0.0025 µg/mL[8][14]
Linearity Range0.5 - 20 µg/mL[8]
Recovery75 - 115%[4][14]
Precision (RSD)< 15%[14]

Visualizations

Isotope_Dilution_Principle cluster_sample Water Sample cluster_standard Internal Standard A Unknown Amount of Native Paclobutrazol C Spiked Sample A->C B Known Amount of Isotope-Labeled Paclobutrazol B->C D Sample Preparation (SPE, Concentration) C->D Losses and matrix effects affect both equally E LC-MS/MS Analysis D->E F Measure Ratio of Native to Labeled Paclobutrazol E->F G Quantification F->G Ratio is constant Experimental_Workflow cluster_spe SPE Steps A 1. Water Sample Collection B 2. Filtration (0.7 µm filter) A->B C 3. Spike with Isotope-Labeled Internal Standard B->C D 4. Solid-Phase Extraction (SPE) C->D E 5. Eluate Drying and Concentration D->E D1 Conditioning D2 Sample Loading D3 Washing D4 Elution F 6. Reconstitution in Mobile Phase E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing and Quantification G->H

References

Troubleshooting & Optimization

Troubleshooting low recovery of paclobutrazol from soil extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of paclobutrazol from soil extracts.

Troubleshooting Guide: Low Paclobutrazol Recovery

Low recovery of paclobutrazol from soil extracts is a common issue that can compromise experimental results. The following guide addresses specific problems in a question-and-answer format to help you identify and resolve the root cause of this issue.

Question 1: My paclobutrazol recovery is consistently low. What are the most likely causes related to my extraction solvent?

Answer: The choice of extraction solvent is critical for achieving high recovery rates. Paclobutrazol is a triazole compound with moderate solubility in water and good solubility in organic solvents.

  • Inappropriate Solvent Selection: Using a solvent with low polarity, such as n-hexane, can result in very poor extraction efficiency for paclobutrazol.[1] Highly polar solvents are generally more effective.

  • Suboptimal Solvent-to-Soil Ratio: An insufficient volume of solvent may not effectively extract the paclobutrazol from the soil particles. A common ratio is 5:1 (v/w) of solvent to soil.[1]

  • Single vs. Multiple Extractions: A single extraction step may not be sufficient to recover all the paclobutrazol. Performing a second or even third extraction with fresh solvent can significantly improve recovery.[2]

Recommended Solution:

  • Use Acetonitrile or Methanol: Acetonitrile has been shown to provide high recovery rates (around 95%) for paclobutrazol from soil.[1][3] Methanol is another effective solvent.[2]

  • Optimize Solvent Volume: Ensure an adequate solvent-to-soil ratio. For a 10g soil sample, using 50 mL of acetonitrile is a good starting point.[1]

  • Perform Multiple Extractions: Extract the soil sample at least twice and combine the supernatants to maximize recovery.[2]

Question 2: I'm using the correct solvent, but my recovery is still poor. Could my extraction technique be the problem?

Answer: Yes, the physical extraction technique plays a significant role in the efficient transfer of paclobutrazol from the soil matrix to the solvent.

  • Inadequate Agitation: Insufficient mixing of the soil and solvent will result in poor extraction.

  • Insufficient Extraction Time: The contact time between the soil and the solvent may be too short.

Recommended Solution:

  • Utilize Ultrasonic Bath: An ultrasonic bath for about 10 minutes can significantly improve the extraction efficiency by disrupting soil aggregates and enhancing solvent penetration.[1]

  • Mechanical Shaking: If an ultrasonic bath is not available, vigorous shaking for an extended period (e.g., 1-2 hours) can also be effective.

  • Centrifugation: After extraction, ensure proper separation of the soil particles from the solvent by centrifuging at an appropriate speed (e.g., 3000 g for 5 minutes).[1]

Question 3: Could the properties of my soil be affecting the recovery of paclobutrazol?

Answer: Absolutely. Soil is a complex matrix, and its physical and chemical properties can strongly influence pesticide recovery.[4][5]

  • High Organic Matter Content: Soils with high organic matter content can strongly adsorb paclobutrazol, making it difficult to extract.[5]

  • High Clay Content: Clay particles also have a high capacity for adsorbing pesticides like paclobutrazol.[5]

  • Soil pH: The pH of the soil can influence the chemical form of paclobutrazol and its interaction with soil components.

Recommended Solution:

  • Sample Pre-treatment: For soils with high organic matter, a pre-treatment step, such as the addition of a small amount of a strong acid or base to the extraction solvent, may help to release the bound paclobutrazol. However, this should be done cautiously as it can potentially degrade the analyte.

  • Matrix-Matched Calibration: To compensate for the effects of the soil matrix, it is highly recommended to prepare calibration standards in a blank soil extract that has been processed in the same way as the samples.[1] This helps to account for matrix-induced signal suppression or enhancement in the analytical instrument.[1]

Question 4: I've optimized my extraction, but my analytical results (e.g., from HPLC-MS/MS) are still showing low paclobutrazol levels. What could be happening during analysis?

Answer: Issues during the analytical stage, particularly with techniques like mass spectrometry, are common causes of apparent low recovery.

  • Matrix Effects: Co-extracted substances from the soil can interfere with the ionization of paclobutrazol in the mass spectrometer source, leading to signal suppression.[1]

  • Improper Mobile Phase: The composition of the mobile phase in liquid chromatography can affect the peak shape and ionization efficiency of paclobutrazol.

  • Instrument Contamination: Contamination of the analytical instrument can lead to poor sensitivity and inaccurate results.

Recommended Solution:

  • Sample Cleanup: Incorporate a cleanup step after extraction to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective cleanup technique.

  • Mobile Phase Optimization: For LC-MS/MS analysis, using a mobile phase containing a small amount of formic acid (e.g., 0.1%) can improve the ionization of paclobutrazol in positive electrospray ionization (ESI) mode.[1][3]

  • Use of Internal Standards: The use of an isotopically labeled internal standard can help to correct for matrix effects and variations in instrument response.

  • Regular Instrument Maintenance: Ensure that the analytical instrument is regularly cleaned and maintained according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for paclobutrazol from soil?

A1: With an optimized method, recovery rates for paclobutrazol from soil can range from 83% to 106%.[1] However, this can vary significantly depending on the soil type and the specific protocol used.

Q2: How long does paclobutrazol persist in the soil?

A2: Paclobutrazol is a persistent compound.[6][7] Its half-life in soil can range from approximately 20 to over 100 days, and in some cases, it can be detected even 120 days after application.[1][8][9]

Q3: What are the main factors that influence the degradation of paclobutrazol in soil?

A3: The degradation of paclobutrazol in soil is influenced by microbial activity, soil temperature, moisture, and pH.[6] Certain soil microorganisms have been shown to be capable of degrading paclobutrazol.[6][10]

Q4: Can the way paclobutrazol is applied to the soil affect its extraction?

A4: Yes. Paclobutrazol can be applied as a soil drench, foliar spray, or trunk injection.[11] The application method will determine its initial distribution in the soil profile, which could potentially influence the ease of extraction from a collected sample.

Experimental Protocols

Protocol 1: Paclobutrazol Extraction from Soil using Acetonitrile and Low-Temperature Partitioning

This protocol is adapted from a method developed for the determination of paclobutrazol in soil by UHPLC-MS/MS.[1]

  • Sample Preparation: Weigh 10 g of the soil sample into a 100 mL centrifuge tube.

  • Extraction: Add 50 mL of acetonitrile to the centrifuge tube.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 10 minutes.

  • Centrifugation: Centrifuge the tube at 3000 g for 5 minutes.

  • Low-Temperature Partitioning: Place the centrifuge tube in a freezer at -20°C for 10 minutes to facilitate the separation of the organic layer.

  • Filtration: Filter a portion of the supernatant (organic layer) through a 0.2 µm membrane filter into an autosampler vial for analysis.

Data Presentation

Table 1: Recovery of Paclobutrazol from Soil using Acetonitrile Extraction

Spiked Concentration (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
583< 10
5095< 10
100106< 10

Data adapted from a study by Li et al. (2015).[1]

Table 2: Comparison of Extraction Solvents for Paclobutrazol Recovery from Soil

Extraction SolventMean Recovery (%)
Acetonitrile95
Acetone86
Dichloromethane65
n-hexane10

Data adapted from a study by Li et al. (2015).[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Soil_Sample 1. Soil Sample Collection and Homogenization Weighing 2. Weigh 10g of Soil Soil_Sample->Weighing Add_Solvent 3. Add 50mL Acetonitrile Weighing->Add_Solvent Ultrasonication 4. Ultrasonic Bath (10 min) Add_Solvent->Ultrasonication Centrifugation 5. Centrifuge (3000g, 5 min) Ultrasonication->Centrifugation Low_Temp 6. Low-Temperature Partitioning (-20°C) Centrifugation->Low_Temp Filtration 7. Filter Supernatant (0.2 µm) Low_Temp->Filtration Analysis 8. UHPLC-MS/MS Analysis Filtration->Analysis

Caption: Workflow for Paclobutrazol Extraction and Analysis.

Factors_Affecting_Recovery cluster_factors Factors Influencing Low Recovery cluster_soil cluster_extraction_details cluster_analytical Soil_Properties Soil Properties Organic_Matter High Organic Matter Soil_Properties->Organic_Matter Clay_Content High Clay Content Soil_Properties->Clay_Content Soil_pH Soil pH Soil_Properties->Soil_pH Extraction_Method Extraction Method Solvent_Choice Inappropriate Solvent Extraction_Method->Solvent_Choice Solvent_Volume Insufficient Solvent Volume Extraction_Method->Solvent_Volume Extraction_Time Inadequate Extraction Time Extraction_Method->Extraction_Time Analytical_Issues Analytical Issues Matrix_Effects Matrix Effects Analytical_Issues->Matrix_Effects Mobile_Phase Suboptimal Mobile Phase Analytical_Issues->Mobile_Phase Instrument_Contamination Instrument Contamination Analytical_Issues->Instrument_Contamination

Caption: Key Factors Affecting Paclobutrazol Recovery.

References

Paclobutrazol Quantification via LC-MS/MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of paclobutrazol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is optimal for paclobutrazol analysis?

A1: Positive Electrospray Ionization (ESI) is the optimal mode for paclobutrazol analysis. Paclobutrazol readily forms a protonated molecule, [M+H]⁺, which provides a strong and stable precursor ion for MS/MS analysis.[1]

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for paclobutrazol?

A2: The most commonly used precursor ion for paclobutrazol is m/z 294.1 [M+H]⁺. At least two transitions should be monitored for reliable quantification and confirmation. The most intense product ion is typically used for quantification, while a second is used for confirmation.[2][3][4][5]

Table 1: Recommended MRM Transitions for Paclobutrazol

ParameterValuePurposeReference
Precursor Ion [M+H]⁺294.1 m/z-[2][4]
Product Ion 170.1 m/zQuantifier[2][3][4]
Product Ion 2125.1 m/zQualifier[2][4][6]
Product Ion 3129.0 m/zAlternative Qualifier[1]

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Q3: What are typical starting parameters for the mass spectrometer?

A3: Mass spectrometer parameters are highly instrument-dependent. However, the following table provides a validated starting point for optimization. Collision energies, in particular, should be optimized for your specific instrument to ensure maximum signal intensity.[1][4][5]

Table 2: Example Mass Spectrometer Parameters

ParameterExample Value 1Example Value 2Notes
Ionization ModePositive ESIPositive ESI-
Capillary Voltage+4.5 kVOptimized for instrumentAdjust to achieve stable spray[7][8]
Gas Temperature350 °C250 °COptimize for efficient desolvation
Gas Flow8.0 L/min-Instrument dependent
Nebulizer Pressure10 Pa-Instrument dependent
Collision Energy (CE) for 294.1 > 70.116 VOptimized for instrumentCritical parameter to optimize[4][5]
Collision Energy (CE) for 294.1 > 125.148 VOptimized for instrumentCritical parameter to optimize[4]

Q4: What is a suitable Liquid Chromatography (LC) setup for paclobutrazol separation?

A4: A reverse-phase separation on a C18 column is the standard approach for paclobutrazol analysis.[9] The addition of a mobile phase modifier like formic acid is crucial for promoting protonation and achieving good peak shape in positive ESI mode.[1][10]

Table 3: Recommended Liquid Chromatography Parameters

ParameterRecommended ConditionNotes
ColumnC18 (e.g., 2.1 x 100 mm, <3 µm)Standard for hydrophobic compounds[11]
Mobile Phase AWater + 0.1% Formic AcidFormic acid aids in protonation[1]
Mobile Phase BAcetonitrile + 0.1% Formic Acid-
GradientStart with a low %B, ramp to a high %B to elute paclobutrazol, then re-equilibrate. A typical starting point is 78% Acetonitrile.[1]Optimize to separate from matrix interferences
Flow Rate0.3 - 0.5 mL/minAdjust based on column dimensions
Column Temperature30 - 40 °CHelps maintain stable retention times[1]
Injection Volume1 - 10 µLDepends on sample concentration and sensitivity

Experimental Protocols

Protocol 1: Sample Preparation using Low-Temperature Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting paclobutrazol from complex matrices like soil or plant tissues.[1]

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 2 minutes.

  • Low-Temperature Partitioning: Place the tube in a freezer at -20°C for at least 10 minutes. This freezes the aqueous layer and separates out interfering components.[1]

  • Collection: Decant the supernatant (acetonitrile layer) into a clean tube.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Standard Solution Preparation
  • Primary Stock Solution: Prepare a 1000 mg/L stock solution of paclobutrazol in methanol or acetonitrile.[1] Store at -20°C.

  • Working Stock Solution: Create a 10 mg/L working stock by diluting the primary stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Calibration Curve: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) by serially diluting the working stock solution. Use matrix-matched standards if significant matrix effects are observed.

Visualized Workflows and Logic

G Figure 1: General Experimental Workflow for Paclobutrazol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize Homogenize Sample Extract Extract with Acetonitrile Homogenize->Extract Cleanup Cleanup (e.g., LLE at -20°C) Extract->Cleanup Filter Filter Extract (0.22 µm) Cleanup->Filter LC LC Separation (C18 Column) Filter->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (294.1 > 70.1 / 125.1) MS->MSMS Integrate Integrate Peak Areas MSMS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Figure 1: General Experimental Workflow for Paclobutrazol Quantification.

Troubleshooting Guide

Problem: Low or No Signal for Paclobutrazol

This is a common issue that can originate from the sample, the LC system, or the MS detector. The following guide provides a logical workflow to identify the root cause.

G Figure 2: Troubleshooting Low/No Signal for Paclobutrazol Start Low or No Paclobutrazol Signal CheckTune Is the MS tune/calibration passing? Start->CheckTune CheckLC Is the LC pressure normal? Is there flow? CheckTune->CheckLC Yes TuneFail Action: Retune and calibrate the mass spectrometer. CheckTune->TuneFail No CheckSource Is the ESI spray stable? Check for clogs. CheckLC->CheckSource Yes LCFail Action: Check for leaks, pump issues, or blockages. Purge the system. CheckLC->LCFail No CheckStandard Inject a fresh, high-concentration standard. Is a peak observed? StandardFail Problem is likely with the MS. Verify source parameters (voltages, gas flows, temperatures) and MRM settings. CheckStandard->StandardFail No SampleIssue Problem is likely with the sample. - Check sample prep procedure. - Suspect severe ion suppression. - Verify sample concentration. CheckStandard->SampleIssue Yes CheckSource->CheckStandard Yes SourceFail Action: Clean the ion source. Check and clean the capillary. CheckSource->SourceFail No Success Problem Solved TuneFail->Success LCFail->Success StandardFail->Success SourceFail->Success SampleIssue->Success

Caption: Figure 2: Troubleshooting Low/No Signal for Paclobutrazol.

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Potential CauseRecommended Solution
Column Contamination Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. Use guard columns and in-line filters to extend column life.[12]
Secondary Interactions Ensure the mobile phase pH is appropriate. The use of 0.1% formic acid should minimize basic secondary interactions with silanol groups on the column.[12]
Mismatched Injection Solvent The injection solvent should be weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent (like 100% acetonitrile) can cause peak distortion.[12] Dilute the final extract with water if necessary.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and MS source. Ensure all fittings are properly connected to avoid dead volume.[12]

Problem: High Background Noise or Contamination

Potential CauseRecommended Solution
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives.[13] Prepare fresh mobile phases daily to prevent microbial growth.[12]
Sample Carryover Implement a robust needle wash protocol in the autosampler method, using a wash solvent that effectively solubilizes paclobutrazol (e.g., acetonitrile/water). Inject a blank solvent after a high-concentration sample to check for carryover.[13]
Plasticizers or Other Contaminants Be aware of common lab contaminants like phthalates from plastics.[14] Use glass vials and containers where possible.
Ion Source Contamination A dirty ion source is a common cause of high background. Perform regular cleaning of the ion source components as per the manufacturer's guidelines.

Problem: Retention Time Shifts

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[15]
Pump or Gradient Issues Check the LC pump for pressure fluctuations, which may indicate air bubbles or failing seals. Purge the system to remove any bubbles.[13][15]
Mobile Phase Composition Change Prepare mobile phases accurately and consistently. Evaporation of the more volatile solvent (acetonitrile) can alter the composition and affect retention time.
Column Aging Over time, the stationary phase of the column can degrade, leading to shifts in retention time. If the shift is significant and cannot be corrected, replace the column.

References

Technical Support Center: Quantitative Analysis with 15N Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 15N internal standards in quantitative analysis. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a 15N internal standard in quantitative analysis?

A1: A 15N internal standard (IS) is a stable isotope-labeled version of the analyte of interest, where one or more 14N atoms are replaced with 15N atoms. It is added to a sample at a known concentration before sample processing and analysis. The primary purpose of a 15N IS is to improve the accuracy and precision of quantification by correcting for variability throughout the analytical workflow. This includes variations in sample preparation, extraction recovery, injection volume, and instrument response, as well as matrix effects that can cause ion suppression or enhancement in mass spectrometry-based assays.[1][2][3][4]

Q2: What are the ideal characteristics of a 15N internal standard?

A2: An ideal 15N internal standard should possess the following characteristics:

  • High Isotopic Purity: The standard should have a high degree of 15N enrichment to minimize the presence of the unlabeled analyte, which could interfere with the quantification of the endogenous analyte.[5]

  • Chemical and Structural Identity: The 15N IS should be chemically and structurally identical to the analyte to ensure similar behavior during sample preparation and analysis.[6]

  • Co-elution with Analyte: In chromatographic methods, the 15N IS should co-elute with the native analyte to experience the same matrix effects.[1][6]

  • Stability: The isotopic label should be stable and not undergo exchange with unlabeled atoms during sample storage, preparation, or analysis.

Q3: What is an acceptable level of isotopic enrichment for a 15N internal standard?

A3: The acceptable level of isotopic enrichment depends on the specific application and the required analytical sensitivity. Generally, higher enrichment is better. For many applications, an isotopic enrichment of >98% is recommended to ensure that the contribution of the unlabeled species in the internal standard solution is minimal.[7] It is crucial to characterize the isotopic purity of the 15N internal standard to accurately correct for any contribution from the unlabeled form.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during quantitative analysis using 15N internal standards.

Issue 1: Poor Accuracy and/or Precision in Quantitative Results

Possible Cause: Inconsistent recovery of the analyte and the 15N internal standard, or significant and variable matrix effects.

Troubleshooting Workflow:

Troubleshooting Poor Accuracy/Precision start Start: Poor Accuracy/ Precision Observed check_recovery Assess Analyte and IS Recovery start->check_recovery recovery_ok Recovery Consistent? check_recovery->recovery_ok check_matrix Evaluate Matrix Effects matrix_ok Matrix Effects Compensated? check_matrix->matrix_ok recovery_ok->check_matrix Yes optimize_extraction Optimize Sample Extraction/ Cleanup Protocol recovery_ok->optimize_extraction No use_sil_is Ensure Co-elution of Analyte and IS matrix_ok->use_sil_is No end_good Problem Resolved matrix_ok->end_good Yes optimize_extraction->check_recovery optimize_chromatography Modify Chromatographic Conditions optimize_chromatography->check_matrix use_sil_is->optimize_chromatography end_bad Further Investigation Needed use_sil_is->end_bad

Troubleshooting Poor Accuracy/Precision Workflow

Experimental Protocols:

  • Protocol for Assessing Analyte and 15N Internal Standard Recovery:

    • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set 1 (Pre-extraction spike): Spike the analyte and 15N IS into the biological matrix before the sample extraction procedure.

    • Set 2 (Post-extraction spike): Spike the analyte and 15N IS into the matrix extract after the extraction procedure.

    • Analyze both sets of samples.

    • Calculate the recovery using the following formula: Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100

    • Compare the recovery of the analyte and the 15N IS. Significant differences indicate inconsistent extraction.

  • Protocol for Evaluating Matrix Effects (Post-Extraction Spike Method):

    • Prepare three sets of samples:

      • Set A: Analyte and 15N IS in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with the analyte and 15N IS at the same concentration as Set A.

    • Analyze both sets of samples.

    • Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = (Peak Area in Set B / Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS

      • A value close to 1.0 indicates that the IS effectively compensates for the matrix effect.[1] Values deviating significantly from 1.0 suggest that the IS is not tracking the analyte's behavior in the presence of the matrix.

Quantitative Data Summary:

ParameterAcceptable RangePotential Implication of Deviation
Analyte vs. IS Recovery Difference < 15%Inconsistent sample preparation, leading to inaccurate quantification.
Matrix Factor (MF) 0.8 - 1.2Significant ion suppression or enhancement is present.
IS-Normalized MF 0.85 - 1.15The internal standard is not adequately compensating for matrix effects.
Issue 2: Incomplete Isotopic Enrichment of the 15N Internal Standard

Possible Cause: The purchased or synthesized 15N internal standard contains a significant fraction of the unlabeled (14N) analyte.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic enrichment.

  • Experimentally Determine Enrichment: If the CoA is unavailable or if you suspect inaccuracies, determine the isotopic enrichment using high-resolution mass spectrometry.

Experimental Protocol: Determination of 15N Isotopic Enrichment

  • Prepare a high-concentration solution of the 15N internal standard in a clean solvent.

  • Infuse the solution directly into a high-resolution mass spectrometer.

  • Acquire the mass spectrum over the isotopic cluster of the molecule.

  • Compare the experimentally observed isotopic distribution to the theoretical distribution for various enrichment levels (e.g., 95%, 98%, 99%, 99.9%).[8][9][10]

  • Specialized software can be used to calculate the percentage of 15N enrichment by finding the best fit between the empirical and theoretical profiles.[8][11]

Data Correction for Incomplete Labeling:

If incomplete labeling is confirmed, the contribution of the unlabeled analyte from the 15N IS must be subtracted from the measured analyte peak area in the samples. The correction can be applied using the following formula:

Corrected Analyte Area = Measured Analyte Area - (Area of IS * (1 - Isotopic Enrichment))

Typical Isotopic Enrichment Levels:

IsotopeTypical Commercial Enrichment
15N >98%
13C >99%
2H (Deuterium) >98%

Note: These are typical values and can vary between suppliers and batches. Always refer to the Certificate of Analysis.

Issue 3: Poor Co-elution of Analyte and 15N Internal Standard

Possible Cause: Although chemically identical, subtle differences in physicochemical properties due to the heavier isotope can sometimes lead to slight chromatographic separation, especially in high-resolution chromatography. This is more common with deuterium labeling but can occasionally be observed with 15N.

Troubleshooting Workflow:

Troubleshooting Poor Co-elution start Start: Poor Co-elution Observed check_chromatography Overlay Chromatograms of Analyte and IS start->check_chromatography are_they_separate Are Peaks Separated? check_chromatography->are_they_separate adjust_gradient Modify Gradient Slope are_they_separate->adjust_gradient Yes end_good Problem Resolved are_they_separate->end_good No coelution_achieved Co-elution Achieved? adjust_gradient->coelution_achieved change_mobile_phase Alter Mobile Phase Composition change_mobile_phase->coelution_achieved change_column Try a Different Column Chemistry change_column->coelution_achieved coelution_achieved->change_mobile_phase No coelution_achieved->change_column No, after trying mobile phase changes coelution_achieved->end_good Yes reassess_is Consider a Different Internal Standard coelution_achieved->reassess_is No, after trying all options

Troubleshooting Poor Co-elution Workflow

Experimental Protocol: Assessing Co-elution

  • Prepare a solution containing both the unlabeled analyte and the 15N internal standard.

  • Inject the solution into the LC-MS system.

  • Extract the ion chromatograms for the specific m/z of the analyte and the 15N IS.

  • Overlay the two chromatograms and visually inspect for any shift in retention time.

  • For a more quantitative assessment, determine the peak apex retention times for both and calculate the difference. A significant and reproducible difference indicates a co-elution problem.

Issue 4: Instability of the 15N Internal Standard

Possible Cause: Degradation of the 15N internal standard during sample storage or preparation. While 15N labels are generally very stable, the molecule itself can be unstable.

Troubleshooting Steps:

  • Evaluate Storage Conditions: Ensure the 15N IS stock and working solutions are stored at the recommended temperature and protected from light if the compound is light-sensitive.

  • Assess Bench-Top Stability:

    • Prepare QC samples with the 15N IS and leave them at room temperature for varying durations (e.g., 0, 4, 8, 24 hours) before extraction and analysis.

    • A significant decrease in the IS response over time indicates instability.

  • Perform Freeze-Thaw Stability:

    • Subject QC samples containing the 15N IS to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

    • Analyze the samples and compare the IS response to that of freshly prepared QC samples. A significant decrease suggests instability with freeze-thaw cycles.

Stability Acceptance Criteria:

Stability TestAcceptance Criteria
Bench-Top Stability Mean concentration within ±15% of the nominal concentration.
Freeze-Thaw Stability Mean concentration within ±15% of the nominal concentration after the specified number of cycles.
Long-Term Stability Mean concentration within ±15% of the nominal concentration after storage for the specified duration.

By systematically addressing these common issues, researchers can enhance the reliability and accuracy of their quantitative analyses using 15N internal standards.

References

Minimizing ion suppression for paclobutrazol in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for paclobutrazol in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for paclobutrazol analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as paclobutrazol, due to the presence of co-eluting compounds from the sample matrix. In electrospray ionization (ESI), these interfering molecules can compete with paclobutrazol for access to the droplet surface for ionization or alter the physical properties of the droplets, such as surface tension and viscosity, hindering the formation of gas-phase ions. This leads to a decreased signal response, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.

Q2: How can I determine if ion suppression is affecting my paclobutrazol analysis?

A2: A common method to identify and assess ion suppression is the post-column infusion experiment. This involves infusing a standard solution of paclobutrazol at a constant rate into the LC flow after the analytical column. A blank sample extract is then injected. A drop in the constant baseline signal at the retention time of interfering matrix components indicates ion suppression.

Q3: What are the primary sources of ion suppression in paclobutrazol analysis?

A3: The primary sources of ion suppression are endogenous components from the sample matrix, such as salts, phospholipids, and proteins. Exogenous sources can also contribute, including anticoagulants, dosing vehicles, and contaminants introduced during sample preparation. The complexity of the matrix plays a significant role; for instance, soil and plant extracts are complex matrices that can cause significant ion suppression.

Q4: Is positive or negative ionization mode better for paclobutrazol analysis to minimize ion suppression?

A4: Paclobutrazol is effectively ionized in positive electrospray ionization (ESI) mode. While switching to negative mode can sometimes reduce ion suppression because fewer compounds are ionizable, this is only a viable strategy if the analyte of interest can be ionized in negative mode. For paclobutrazol, optimization in the positive mode is the standard approach.

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for paclobutrazol.

This issue is often a direct result of ion suppression from the sample matrix. The following troubleshooting steps can help identify the source of the problem and provide solutions.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression. The goal is to remove as many matrix components as possible while efficiently extracting paclobutrazol.

  • Problem: High matrix complexity leading to significant signal suppression.

  • Solution: Implement or refine a sample cleanup strategy. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds. Liquid-Liquid Extraction (LLE) followed by a low-temperature partitioning step can also be very effective in separating paclobutrazol from matrix components.

  • Recommendation: For complex matrices like soil or potato, a liquid-liquid extraction with acetonitrile followed by a cleanup step is recommended. Acetonitrile has been shown to provide high recovery rates for paclobutrazol.

Step 2: Optimize Chromatographic Separation

If sample preparation is optimized, the next step is to ensure that paclobutrazol is chromatographically separated from any remaining matrix components.

  • Problem: Paclobutrazol co-elutes with interfering compounds from the matrix.

  • Solution: Modify the HPLC/UHPLC method to improve separation. This can be achieved by:

    • Adjusting the gradient: A shallower gradient can improve the resolution between paclobutrazol and interfering peaks.

    • Changing the mobile phase composition: Using a different organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.

    • Using a different stationary phase: A column with a different chemistry may provide better separation.

  • Recommendation: The use of an acidic mobile phase, such as water and acetonitrile with 0.1% formic acid, has been shown to increase the signal response for paclobutrazol.

Step 3: Mitigate Remaining Matrix Effects

Even with optimized sample preparation and chromatography, some matrix effects may persist.

  • Problem: Residual matrix components still cause ion suppression.

  • Solution: Use a matrix-matched calibration curve. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for the signal suppression by ensuring that the standards and samples are affected by the matrix in the same way.

  • Recommendation: For quantitative analysis of paclobutrazol in complex matrices, matrix-matched calibration is highly recommended to ensure accuracy.

Experimental Protocols and Data

Protocol 1: Extraction of Paclobutrazol from Soil and Potato Matrices

This protocol is adapted from a method using liquid-liquid extraction with low-temperature partitioning.

1. Sample Preparation:

  • Soil: Air-dry the soil sample, break up any clods, and sieve through a 2 mm sieve.
  • Potato: Peel the potatoes and smash them into small pieces.

2. Extraction:

  • Weigh 10 g of the prepared soil sample or 2 g of the potato sample into a centrifuge tube.
  • Add 50 mL of acetonitrile for soil and 4 mL for potato.
  • Vortex or sonicate for a set period to ensure thorough extraction.

3. Low-Temperature Partitioning:

  • Place the centrifuge tube in a freezer at -20°C for at least 30 minutes. This causes the aqueous components and some matrix interferences to freeze.
  • The acetonitrile layer containing the paclobutrazol will remain liquid.

4. Final Preparation:

  • Decant the liquid acetonitrile extract.
  • Filter the extract through a 0.22 µm filter before analysis by UHPLC-MS/MS.

Quantitative Data: Extraction Solvent Efficiency

The choice of extraction solvent significantly impacts the recovery of paclobutrazol and can influence the degree of ion suppression. The following table summarizes the recovery of paclobutrazol from a sample matrix using different solvents.

Extraction SolventRecovery (%)
Acetonitrile95
Acetone86
Dichloromethane65
n-Hexane10
Data sourced from a study on paclobutrazol residue determination.
Protocol 2: LC-MS/MS Analysis of Paclobutrazol

This is a general protocol that can be adapted based on the specific instrument and matrix.

1. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute paclobutrazol and other compounds, and then return to the initial conditions for re-equilibration.
  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a UHPLC column).
  • Injection Volume: 5-10 µL.

2. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: m/z 294.2.
  • Product Ions: m/z 70.0 (for quantification) and m/z 129.0 (for confirmation).
  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Visualizations

Troubleshooting Workflow for Ion Suppression

The following diagram illustrates a logical workflow for identifying and mitigating ion suppression during paclobutrazol analysis.

IonSuppressionWorkflow start Low/Inconsistent Paclobutrazol Signal check_sample_prep Step 1: Evaluate Sample Preparation - Is cleanup sufficient? start->check_sample_prep improve_sample_prep Action: Implement/Refine Cleanup (e.g., SPE, LLE with freezing) check_sample_prep->improve_sample_prep No check_chromatography Step 2: Evaluate Chromatography - Co-elution with matrix? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Action: Optimize LC Method (Gradient, Mobile Phase, Column) check_chromatography->optimize_lc Yes check_matrix_effect Step 3: Assess Remaining Matrix Effects check_chromatography->check_matrix_effect No optimize_lc->check_matrix_effect use_matrix_matched Action: Use Matrix-Matched Calibration check_matrix_effect->use_matrix_matched Yes end Signal Improved and Consistent check_matrix_effect->end No use_matrix_matched->end

Caption: A step-by-step workflow for troubleshooting ion suppression.

Logical Relationships in Mitigating Ion Suppression

This diagram shows the relationship between different strategies for minimizing ion suppression.

MitigationStrategies main Minimizing Ion Suppression for Paclobutrazol sample_prep Sample Preparation main->sample_prep chromatography Chromatographic Separation main->chromatography ms_optimization MS Optimization & Calibration main->ms_optimization spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Sample Dilution sample_prep->dilution gradient Gradient Optimization chromatography->gradient mobile_phase Mobile Phase Additives (e.g., 0.1% Formic Acid) chromatography->mobile_phase column Alternative Column Chemistry chromatography->column matrix_matched Matrix-Matched Standards ms_optimization->matrix_matched internal_std Stable Isotope-Labeled Internal Standard ms_optimization->internal_std

Technical Support Center: Isotopic Exchange Issues in 15N Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with 15N isotopic labeling experiments.

Troubleshooting Guides

Problem: Low 15N Incorporation Efficiency

Symptoms:

  • Mass spectrometry data shows a lower-than-expected mass shift for your labeled protein or peptide.

  • The calculated percentage of 15N enrichment is below the desired level (typically >95%).

  • High intensity of the M-1 peak in the mass spectrum of a labeled peptide, indicating a lower labeling efficiency.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Labeling Time For organisms or tissues with slow protein turnover, such as the brain in mammals, a longer labeling period is necessary to achieve high enrichment.[2][3] Consider extending the labeling duration or, for animal studies, implementing a two-generation labeling strategy.[2]
Inadequate Labeled Media/Diet Ensure the sole nitrogen source in your minimal media is 15N-labeled (e.g., 15NH4Cl).[4] For animal studies, the ratio of 15N-labeled food (e.g., Spirulina) to non-protein components in the diet may need to be increased.[3]
Contamination with 14N Sources Verify that all media components and supplements are free of unlabeled nitrogen sources. Even small amounts of 14N can significantly dilute the isotopic enrichment.
Metabolic State of the Organism/Cells The metabolic state can influence the uptake and incorporation of labeled precursors. Ensure that cells are in a healthy, proliferative state during the labeling period.

Experimental Protocol: Determining 15N Labeling Efficiency

This protocol outlines the steps to calculate the percentage of 15N incorporation using mass spectrometry data.

  • Sample Preparation: Digest your 15N-labeled protein into peptides using a standard trypsin digestion protocol.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., Orbitrap or TOF).

  • Data Analysis: a. Identify several abundant and well-resolved peptide isotopic envelopes in the mass spectrum. Peptides with a mass less than 1500 m/z are preferable for easier calculation.[1] b. For each selected peptide, determine the intensity of the monoisotopic peak (M) and the M-1 peak. c. Calculate the ratio of the M-1 peak intensity to the M peak intensity (M-1/M). d. Compare this experimental ratio to theoretical M-1/M ratios for different enrichment levels (e.g., 95%, 97%, 99%). This can be done using software like Protein Prospector's "MS-Isotope" module.[1] e. The labeling efficiency is the enrichment level where the theoretical M-1/M ratio best matches your experimental ratio.[1] Average the results from 8-10 different peptides for a reliable estimate.[1]

Problem: Inaccurate Quantification Due to Isotopic Exchange or Scrambling

Symptoms:

  • Inconsistent or unexpected quantification ratios between your light (14N) and heavy (15N) samples.

  • Evidence of 15N incorporation into amino acids that were not supposed to be labeled (in selective labeling experiments).

  • Broadening of the isotopic clusters for heavy labeled peptides in the mass spectrum.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Metabolic Scrambling The metabolic conversion of one amino acid to another can lead to the transfer of the 15N label. This is particularly prevalent in eukaryotic systems.[5][6] If possible, use an expression system with reduced metabolic activity or choose amino acids for selective labeling that are known to have minimal scrambling (e.g., C, F, H, K, M, N, R, T, W, Y in HEK293 cells).[7]
Back-Exchange While a more significant issue in hydrogen-deuterium exchange experiments, back-exchange of 15N can occur under certain conditions, though it is generally minimal for backbone amides. To minimize any potential for back-exchange during sample processing, it is advisable to work at low temperatures and under acidic pH conditions where possible.[8][9][10]
Incomplete Resolution of Isotopic Peaks If the mass spectrometer resolution is insufficient, the isotopic peaks of the light and heavy peptides may overlap, leading to inaccurate intensity measurements. Ensure you are using a high-resolution instrument.

Conceptual Workflow: Identifying and Mitigating Metabolic Scrambling

cluster_observe Observation cluster_confirm Confirmation cluster_mitigate Mitigation Strategies cluster_analyze Data Analysis Observe Observe Unexpected 15N Incorporation in Non-Target Amino Acids MSMS Perform Tandem MS (MS/MS) to Localize 15N Label Observe->MSMS Confirm Scrambling ModelScrambling Model Isotope Patterns to Account for Scrambling Effects Observe->ModelScrambling If Mitigation is Not an Option ChangeAA Switch to Amino Acids with Lower Scrambling Potential MSMS->ChangeAA If Possible ModifyMedia Adjust Media Composition to Suppress Scrambling Pathways MSMS->ModifyMedia UseInhibitors Use Metabolic Inhibitors (Use with Caution) MSMS->UseInhibitors

Caption: A logical workflow for addressing metabolic scrambling in 15N labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is a realistic 15N enrichment to expect in mammalian tissues?

A1: Achieving very high enrichment (>98%) can be challenging, especially in tissues with slow protein turnover. For example, in rats, after extended labeling, brain tissue might reach around 83-95% enrichment, while liver, with a higher turnover rate, can reach over 94%.[2] A two-generation labeling protocol can help achieve more uniform and higher enrichment across all tissues.[2]

TissueProtein Turnover RateTypical 15N Enrichment (Single Generation Labeling)Typical 15N Enrichment (Two Generation Labeling)
LiverHigh~91-94%~94%
BrainLow~74-87%~95%
Skeletal MuscleSlow~76%~96%

Q2: How does incomplete labeling affect my mass spectrometry data?

A2: Incomplete 15N labeling broadens the isotopic distribution of a peptide, shifting the most abundant peak to a lower m/z value.[2] This can make it more difficult to correctly identify the monoisotopic peak of the heavy-labeled peptide and can reduce the signal-to-noise ratio, potentially leading to fewer protein identifications and less accurate quantification.[1][2]

Q3: Can I use 15N labeling for pharmacokinetic studies in drug development?

A3: Yes, stable isotope labeling, including with 15N, is a powerful tool in drug development.[11] It is used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to trace the fate of a drug and its metabolites in the body.[12] Using stable isotopes is a safer alternative to radioactive isotopes for human studies.[11][12]

Q4: My 15N-labeled protein has a lower mass than expected, even after accounting for enrichment. What could be the cause?

A4: One possibility is the post-translational cleavage of the N-terminal methionine residue, which is a common occurrence in E. coli expression systems. This would result in a mass difference that is independent of the isotopic labeling. It is recommended to run a mass spectrum on an unlabeled sample of the protein to confirm if this modification is occurring.[4]

Q5: What is the best way to normalize my 14N/15N quantification data?

A5: Since the labeled (heavy) and unlabeled (light) samples are typically mixed in a 1:1 ratio, the median of all the 14N/15N peptide ratios across the entire proteome should be 1. Any deviation from this is likely due to experimental error, such as inaccurate pipetting. Data analysis software can be used to normalize the dataset by shifting the median of the ratios to 1.[3]

Visualizations of Key Workflows

General Workflow for 15N Metabolic Labeling Experiment

Start Start: Experimental Design Culture Cell Culture / Organism Growth in 15N-labeled Medium Start->Culture Harvest Harvest Cells / Tissues Culture->Harvest Mix Mix 14N (Control) and 15N (Labeled) Samples at 1:1 Ratio Harvest->Mix Extract Protein Extraction and Digestion Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Analysis Data Analysis: - Protein Identification - Quantification - Enrichment Calculation LCMS->Analysis End End: Biological Interpretation Analysis->End

Caption: A standard workflow for a quantitative proteomics experiment using 15N metabolic labeling.

Troubleshooting Low 15N Enrichment

Start Low 15N Enrichment Observed CheckMedia Is the 15N source the SOLE nitrogen source? Start->CheckMedia CheckTime Is labeling time sufficient for protein turnover? CheckMedia->CheckTime Yes FixMedia Solution: Remove all 14N sources from the media CheckMedia->FixMedia No CheckOrganism Is the organism/cell line metabolically active? CheckTime->CheckOrganism Yes IncreaseTime Solution: Increase labeling duration or use generational labeling CheckTime->IncreaseTime No OptimizeCulture Solution: Optimize culture conditions for healthy growth CheckOrganism->OptimizeCulture No

Caption: A decision tree for troubleshooting the common issue of low 15N enrichment.

References

Method validation challenges for paclobutrazol in regulatory testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the method validation of paclobutrazol for regulatory testing.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of paclobutrazol residues.

Issue 1: Low or Inconsistent Analyte Recovery

Symptom: You are experiencing low (<70%) or highly variable recovery of paclobutrazol from spiked matrix samples.

Possible Causes and Solutions:

  • Inadequate Extraction Efficiency: The chosen solvent may not be effectively extracting paclobutrazol from the sample matrix. Paclobutrazol is soluble in polar organic solvents.

    • Solution: Ensure the extraction solvent is appropriate for the matrix. Acetonitrile is a common and effective choice for many matrices like soil and potatoes, demonstrating high recovery rates.[1] For fruit tree tissues, cold 80% methanol has been used successfully.[2] The ratio of solvent to sample is also critical; for instance, a 5:1 ratio of acetonitrile to soil has been shown to be effective.[1]

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of paclobutrazol in the mass spectrometer, leading to ion suppression and apparently low recovery.[1][3]

    • Solution 1: Optimize the sample cleanup procedure to remove interfering matrix components. Techniques like dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) and graphitized carbon black (GCB) can be effective for fruits and vegetables.[4][5]

    • Solution 2: Use matrix-matched calibration standards to compensate for consistent matrix effects. This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[1]

    • Solution 3: A simple dilution of the extract can sometimes mitigate matrix effects.[6]

  • Analyte Degradation: Paclobutrazol may degrade during sample processing, especially if exposed to high temperatures.

    • Solution: Avoid high temperatures during extraction and solvent evaporation steps. Low-temperature partitioning is a technique that can minimize degradation.[1]

  • Improper pH of Extraction Solvent: The pH of the extraction solvent can influence the recovery of paclobutrazol.

    • Solution: Adjust the pH of the extraction solvent. For example, using acetonitrile with 1.0% formic acid has been shown to improve recovery in some plant matrices.[5]

Issue 2: Poor Linearity of Calibration Curve

Symptom: The coefficient of determination (R²) of your calibration curve is below the acceptable limit (typically >0.99).

Possible Causes and Solutions:

  • Matrix Effects: As with low recovery, matrix effects can impact the linearity of the response.

    • Solution: Employ matrix-matched calibration standards to construct the calibration curve.[1][3]

  • Inappropriate Calibration Range: The selected concentration range for the standards may be too wide or not appropriate for the detector's response.

    • Solution: Narrow the calibration range to bracket the expected concentration of the samples. Ensure the highest concentration standard is not causing detector saturation.

  • Standard Degradation: The stock or working standard solutions may have degraded over time.

    • Solution: Prepare fresh standard solutions from a certified reference material. Store stock solutions under appropriate conditions (e.g., refrigerated or frozen, protected from light).

  • Instrument Contamination: Contamination in the injection port, column, or mass spectrometer source can lead to non-linear responses.

    • Solution: Clean the instrument components according to the manufacturer's recommendations.

Issue 3: Chromatographic Peak Shape Issues (Tailing, Splitting, or Broadening)

Symptom: The chromatographic peak for paclobutrazol is not symmetrical or is broader than expected, affecting integration and reproducibility.

Possible Causes and Solutions:

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.

  • Incompatible Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: The final sample extract should be in a solvent that is compatible with the initial mobile phase conditions.

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause peak tailing.

    • Solution: Adjust the mobile phase pH or add a competing agent. For example, adding a small amount of formic acid to the mobile phase can improve peak shape in reversed-phase chromatography.[1]

  • Blocked Frit: A blockage in the column inlet frit can disrupt the flow path and cause peak splitting.[7]

    • Solution: Reverse-flush the column to dislodge any particulates. If this is not effective, the frit may need to be replaced.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for paclobutrazol residue analysis in regulatory testing?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or, more commonly, a tandem mass spectrometer (MS/MS).[1] Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is also used, though it may require derivatization of the analyte.[6][8] UHPLC-MS/MS offers high sensitivity and selectivity, making it well-suited for trace residue analysis in complex matrices.[1]

Q2: What are matrix effects and how can I minimize them?

A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.[9]

To minimize matrix effects, you can:

  • Improve Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or dispersive SPE (as in QuEChERS) to remove interfering compounds.[4]

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.[1]

  • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components.[6]

  • Optimize Chromatographic Separation: Adjusting the HPLC method to better separate paclobutrazol from co-eluting matrix components can also be effective.

Q3: What are typical validation parameters and acceptance criteria for paclobutrazol methods?

A3: Method validation for regulatory purposes typically assesses the following parameters:

  • Linearity: The coefficient of determination (R²) should be ≥ 0.99 over a defined concentration range.

  • Accuracy (Recovery): The mean recovery of paclobutrazol from spiked samples should typically be within 70-120%.

  • Precision (Repeatability and Reproducibility): The relative standard deviation (RSD) for replicate measurements should generally be ≤ 20%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. The LOQ should be at or below the Maximum Residue Limit (MRL) set by regulatory agencies.

Q4: Can you provide a starting point for a UHPLC-MS/MS method for paclobutrazol?

A4: A common starting point for a UHPLC-MS/MS method for paclobutrazol is:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[1] A typical mobile phase composition could be acetonitrile/water with 0.1% formic acid (78/22, v/v).[1]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • MS/MS Transitions: The precursor ion for paclobutrazol is m/z 294.2. Common product ions for quantification and confirmation are m/z 70.0 and m/z 129.0.[1]

Q5: What are the key considerations for sample preparation of soil and plant matrices for paclobutrazol analysis?

A5: For soil and plant matrices, the key is to achieve efficient extraction of paclobutrazol while minimizing the co-extraction of interfering substances.

  • Soil: A common method involves extraction with acetonitrile followed by a cleanup step. Low-temperature partitioning, where the sample is frozen after extraction to separate the organic layer, has been shown to be effective.[1]

  • Fruits and Vegetables: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used. This involves an initial extraction with acetonitrile followed by a partitioning step with salts (e.g., magnesium sulfate, sodium chloride) and a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like PSA and GCB.[4]

  • Plant Tissues: Extraction with methanol has been reported, followed by liquid-liquid partitioning and solid-phase extraction for cleanup.[2]

Data Summary Tables

Table 1: Method Validation Parameters for Paclobutrazol by UHPLC-MS/MS

MatrixFortification Level (µg/kg)Average Recovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
Potato583<1020.5[1]
5095<10[1]
100106<10[1]
Soil585<1050.5[1]
5098<10[1]
100102<10[1]
Pear582-1022-750.7[10]
5082-1022-7[10]
50082-1022-7[10]

Table 2: Method Validation Parameters for Paclobutrazol by HPLC-UV

MatrixFortification Level (µg/mL)Average Recovery (%)RSD (%)LOQ (µg/mL)LOD (µg/mL)Reference
Mango0.0389-93<30.030.01
0.389-93<3

Table 3: Method Validation Parameters for Paclobutrazol by GC-MS

MatrixAverage Recovery (%)RSD (%)LOD (mg/kg)Reference
Soil67Not Specified0.01[6]

Experimental Protocols

Protocol 1: Paclobutrazol Residue Analysis in Potato and Soil by UHPLC-MS/MS with Low-Temperature Partition Extraction[1]
  • Sample Preparation:

    • Soil: Weigh 10 g of homogenized soil into a 100 mL centrifuge tube.

    • Potato: Weigh 25 g of homogenized potato into a 100 mL centrifuge tube.

  • Extraction:

    • Add 50 mL of acetonitrile to the centrifuge tube.

    • Extract in an ultrasonic bath for 10 minutes.

    • Centrifuge at 3000 g for 5 minutes.

  • Low-Temperature Partitioning:

    • Place the centrifuge tube in a freezer at -20°C for 10 minutes. This will freeze the aqueous layer and any precipitates, allowing for easy separation of the acetonitrile layer.

  • Final Extract Preparation:

    • Take a 2 mL aliquot of the supernatant (acetonitrile layer).

    • Filter through a 0.2 µm membrane filter into an autosampler vial.

  • UHPLC-MS/MS Analysis:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 78:22 v/v).

    • Ionization: ESI+.

    • MS/MS Transitions: Monitor precursor ion m/z 294.2 and product ions m/z 70.0 (quantification) and m/z 129.0 (confirmation).

Protocol 2: Paclobutrazol Residue Analysis in Mango by HPLC-UV with Matrix Solid-Phase Dispersion (MSPD)[8]
  • Sample Preparation:

    • Weigh 1.0 g of homogenized mango sample.

    • Add 1.0 g of silica gel and homogenize for 5 minutes.

  • MSPD Column Preparation and Extraction:

    • Pack a 20 mL polyethylene syringe with 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate.

    • Transfer the sample-silica gel mixture to the top of the MSPD column.

    • Elute the column under vacuum with 20 mL of a tetrahydrofuran:acetonitrile:water (1:1:1 v/v/v) solution.

  • Final Extract Preparation:

    • Collect the eluent in a round-bottom flask and evaporate to near dryness.

    • Reconstitute the residue in 5 mL of acetonitrile.

  • HPLC-UV Analysis:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and water (50:50 v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 225 nm.

Visualizations

Experimental_Workflow_Paclobutrazol_Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional but Recommended) cluster_analysis Analysis Homogenization Sample Homogenization (e.g., soil, fruit) Weighing Weighing of Sample Homogenization->Weighing Solvent_Addition Addition of Extraction Solvent (e.g., Acetonitrile) Weighing->Solvent_Addition Extraction_Method Extraction (e.g., Sonication, Shaking) Solvent_Addition->Extraction_Method Centrifugation Centrifugation Extraction_Method->Centrifugation Cleanup_Technique Cleanup Technique (e.g., dSPE, SPE, LTP) Centrifugation->Cleanup_Technique Filtration Filtration of Extract Centrifugation->Filtration If no cleanup Cleanup_Technique->Filtration Instrument_Analysis Instrumental Analysis (e.g., UHPLC-MS/MS) Filtration->Instrument_Analysis Data_Processing Data Processing and Quantification Instrument_Analysis->Data_Processing Troubleshooting_Matrix_Effects Start Low Recovery or Poor Linearity Observed Check_Standards Are standard solutions fresh and accurate? Start->Check_Standards Yes_Standards Yes Check_Standards->Yes_Standards No_Standards No Check_Standards->No_Standards Suspect_Matrix_Effects Suspect Matrix Effects Yes_Standards->Suspect_Matrix_Effects Prepare_New_Standards Prepare new standards and re-inject No_Standards->Prepare_New_Standards Prepare_New_Standards->Start Implement_Cleanup Implement or Optimize Sample Cleanup (e.g., dSPE, SPE) Suspect_Matrix_Effects->Implement_Cleanup Option 1 Use_Matrix_Matched Use Matrix-Matched Calibration Standards Suspect_Matrix_Effects->Use_Matrix_Matched Option 2 Dilute_Extract Dilute Sample Extract Suspect_Matrix_Effects->Dilute_Extract Option 3 Re_evaluate Re-evaluate Recovery and Linearity Implement_Cleanup->Re_evaluate Use_Matrix_Matched->Re_evaluate Dilute_Extract->Re_evaluate

References

Technical Support Center: Enhancing Low-Level Detection of Paclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level paclobutrazol detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of paclobutrazol?

A1: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is generally the most sensitive and selective method for the quantitative analysis of low-level paclobutrazol residues in various complex matrices.[1][2][3] This technique offers very low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-billion (µg/kg) range.[1][2] For rapid screening purposes, a well-developed enzyme-linked immunosorbent assay (ELISA) can also provide high sensitivity.[4][5]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a primary challenge in achieving high sensitivity.[6][7][8] To minimize them, you can:

  • Optimize Sample Preparation: Employ effective cleanup steps like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as used in the QuEChERS method to remove interfering co-extractives.[1][9]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[1][8]

  • Dilute the Sample Extract: A simple dilution can reduce the concentration of interfering matrix components, though this may raise the effective limit of quantification.

  • Employ Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of paclobutrazol as an internal standard is a highly effective way to correct for matrix effects and variations in instrument response.[6]

Q3: What are the key differences between LC-MS/MS, GC-MS, and ELISA for paclobutrazol detection?

A3: These methods differ significantly in their principle, sensitivity, and throughput. LC-MS/MS offers the best sensitivity and specificity for quantification. GC-MS can also be used but may require derivatization of the analyte and can be prone to decomposition of the target compound at high temperatures.[1] ELISA is a high-throughput immunoassay ideal for rapid screening of many samples, with sensitivity that can be comparable to chromatographic methods, but it is generally less specific and is used for semi-quantitative or qualitative screening.[4][5]

Troubleshooting Guides

Problem 1: Low or no paclobutrazol signal detected in LC-MS/MS.

Potential Cause Troubleshooting Step
Poor Ionization Infuse a paclobutrazol standard solution directly into the mass spectrometer to optimize source parameters (e.g., voltages, temperatures) and confirm the instrument is detecting the analyte. Paclobutrazol ionizes well in positive electrospray ionization (ESI) mode, often enhanced with an acidic mobile phase like 0.1% formic acid.[1]
Inefficient Extraction Review your sample extraction protocol. The choice of solvent is critical; acetonitrile has been shown to have high extraction efficiency for paclobutrazol from soil and plant matrices.[1] Ensure sufficient extraction time and vigor (e.g., shaking, sonication).
Analyte Loss During Cleanup Evaluate the recovery of your cleanup step (e.g., SPE). Paclobutrazol may be lost if the SPE sorbent or elution solvent is not appropriate. Perform a recovery experiment by spiking a blank sample with a known amount of paclobutrazol before the cleanup step.
Instrument Contamination Contamination in the LC system or MS ion source can suppress the analyte signal.[10] Flush the LC system thoroughly and clean the ion source according to the manufacturer's guidelines.

Problem 2: Poor peak shape or shifting retention times in HPLC/UHPLC.

Potential Cause Troubleshooting Step
Mismatched Injection Solvent The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and retention time shifts.[11] Ideally, the injection solvent should be the same as or weaker than the mobile phase.
Column Degradation A loss of performance in the analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace the column. Ensure the mobile phase pH is within the stable range for the column.
Mobile Phase Issues Ensure mobile phase components are correctly prepared, mixed, and degassed. Inconsistent mobile phase composition is a common cause of retention time variability. Using a buffered mobile phase can improve stability.[10]
Sample Overload Injecting too high a concentration of the analyte can lead to fronting or tailing peaks. Try diluting the sample extract.

Data Presentation: Comparison of Detection Methods

The following table summarizes the performance of various analytical methods for the detection of paclobutrazol.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
UHPLC-MS/MS Potato & Soil0.5 µg/kg2-5 µg/kg87.5 - 106.3[1][2]
LC-ESI-MS/MS Pear0.7 µg/kg5 µg/kg82 - 102[3]
HPLC-MS/MS Ophiopogonis Radix & SoilNot SpecifiedNot Specified84.6 - 95.1[12]
HPLC-UV Mango0.01 µg/mL0.03 µg/mL89 - 93
icELISA (mAb) Wheat KernelNot Specified (Working Range: 2.0-50.4 ng/mL)Not Specified84.3 - 118.9[4]
icELISA (pAb) AppleNot Specified (Detection Range: 1.27-138.23 ng/mL)Not Specified88.78 - 96.80[5]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Paclobutrazol in Soil

This protocol is adapted from methods described for residue analysis.[1][2]

1. Sample Preparation (Low-Temperature Partitioning)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 1 minute, then sonicate for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Place the tube in a freezer at -20°C for at least 20 minutes to freeze the aqueous layer.

  • Decant the supernatant (acetonitrile layer) into a clean tube.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. Instrumental Analysis

  • Instrument: UHPLC system coupled to a tandem mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification and confirmation. Common transitions for paclobutrazol are m/z 294.2 → 70.0 (quantification) and 294.2 → 125.0 (confirmation).[1]

Protocol 2: Indirect Competitive ELISA (icELISA) for Paclobutrazol Screening

This protocol outlines the general steps for an icELISA based on published methods.[4][5]

1. Reagent Preparation

  • Coating Antigen: Dilute the paclobutrazol-protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Antibody: Dilute the anti-paclobutrazol monoclonal or polyclonal antibody in a blocking buffer (e.g., PBS with 1% BSA).

  • Standards/Samples: Prepare paclobutrazol standards in a buffer solution. Extract samples using an appropriate solvent (e.g., methanol/water) and dilute the extract in the same buffer.

2. Assay Procedure

  • Coating: Add 100 µL of coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of standard or sample extract, followed by 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG). Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate solution. Incubate for 15 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the paclobutrazol concentration.

Visualizations

G cluster_pathway Paclobutrazol (PBZ) Mechanism of Action PBZ Paclobutrazol KaureneOxidase ent-kaurene Oxidase (Cytochrome P450 enzyme) PBZ->KaureneOxidase INHIBITS ABA_path Abscisic Acid (ABA) Level PBZ->ABA_path INCREASES Gibberellin Gibberellin (GA) Biosynthesis KaureneOxidase->Gibberellin leads to Growth Reduced Stem Elongation Gibberellin->Growth promotes Stress Increased Stress Tolerance (e.g., Drought, Frost) ABA_path->Stress mediates

Caption: Simplified signaling pathway of Paclobutrazol's action in plants.[13][14][15][16]

G cluster_workflow General Workflow for Paclobutrazol Analysis by UHPLC-MS/MS Sample 1. Sample Collection (Soil, Fruit, Water etc.) Homogenize 2. Homogenization (Blending/Grinding) Sample->Homogenize Extract 3. Solvent Extraction (e.g., with Acetonitrile) Homogenize->Extract Cleanup 4. Extract Cleanup (d-SPE or Filtration) Extract->Cleanup Analysis 5. Instrumental Analysis (UHPLC-MS/MS) Cleanup->Analysis Data 6. Data Processing (Quantification) Analysis->Data

Caption: A typical experimental workflow for sensitive detection of Paclobutrazol.

G Start Problem: Low or No Paclobutrazol Signal CheckStd Is the analytical standard visible and strong? Start->CheckStd CheckInstrument Troubleshoot Instrument: • Check MS tune & calibration • Clean ion source • Verify LC connections CheckStd->CheckInstrument No CheckSamplePrep Was sample recovery validated with a spiked control? CheckStd->CheckSamplePrep Yes Resolved Problem Resolved CheckInstrument->Resolved OptimizeExtraction Optimize Sample Preparation: • Check extraction solvent/time • Evaluate cleanup step for losses • Ensure pH is optimal CheckSamplePrep->OptimizeExtraction No CheckMatrix Is signal suppressed in sample vs. solvent standard? CheckSamplePrep->CheckMatrix Yes OptimizeExtraction->Resolved MitigateMatrix Mitigate Matrix Effects: • Dilute sample extract • Use matrix-matched calibrants • Use an isotope-labeled internal standard CheckMatrix->MitigateMatrix Yes CheckMatrix->Resolved No MitigateMatrix->Resolved

Caption: A logical troubleshooting guide for low signal intensity issues.

References

Validation & Comparative

Validation of an analytical method for paclobutrazol using (Rac)-Paclobutrazol-15N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of paclobutrazol, a widely used plant growth regulator. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs. The use of a stable isotope-labeled internal standard, such as (Rac)-Paclobutrazol-¹⁵N₃ or Paclobutrazol-d4, is highlighted as a best practice for achieving the highest levels of accuracy and precision, particularly in complex matrices.

The Gold Standard: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with LC-MS/MS is the state-of-the-art for quantitative analysis.[1][2] A SIL-IS, such as (Rac)-Paclobutrazol-¹⁵N₃ or the commercially available Paclobutrazol-(phenyl-d4), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute with the target analyte and experience similar matrix effects and ionization suppression or enhancement, providing a more accurate and precise measurement.[1]

Experimental Protocol: UHPLC-MS/MS with (Rac)-Paclobutrazol-¹⁵N₃ (or Paclobutrazol-d4)

This protocol is a composite based on best practices and published methodologies for paclobutrazol analysis.[3]

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., fruit, soil) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of (Rac)-Paclobutrazol-¹⁵N₃ or Paclobutrazol-d4 solution.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.

  • Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Paclobutrazol: e.g., m/z 294 > 70 (quantification), m/z 294 > 125 (confirmation).

    • (Rac)-Paclobutrazol-¹⁵N₃: e.g., m/z 297 > 70.

    • Paclobutrazol-d4: e.g., m/z 298 > 70.

Experimental Workflow

Paclobutrazol Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Homogenized Sample Spike Spike with (Rac)-Paclobutrazol-15N3 Sample->Spike Extract Acetonitrile Extraction Spike->Extract Salt_Out Salting Out (MgSO4, NaCl) Extract->Salt_Out dSPE d-SPE Cleanup (PSA, C18) Salt_Out->dSPE Filter Filtration (0.22 µm) dSPE->Filter UHPLC UHPLC Separation (C18 Column) Filter->UHPLC MSMS Tandem MS Detection (ESI+) UHPLC->MSMS Quant Quantification using Isotope Dilution MSMS->Quant Report Reporting Quant->Report

Figure 1. Workflow for paclobutrazol analysis using UHPLC-MS/MS with an isotope-labeled internal standard.

Comparison of Analytical Methods

The following tables provide a comparative overview of the performance of different analytical methods for paclobutrazol quantification. The data is compiled from various scientific publications.

Table 1: Performance Characteristics of Paclobutrazol Analytical Methods
ParameterUHPLC-MS/MS with SIL-ISHPLC-UVGC-MS
Principle High-resolution separation followed by highly selective mass-based detection.Separation based on polarity with UV absorbance detection.Separation of volatile derivatives by gas chromatography with mass-based detection.
Selectivity Very HighModerateHigh
Sensitivity Very HighLow to ModerateHigh
Internal Standard Stable Isotope LabeledStructural Analogue or NoneStructural Analogue
Matrix Effect Compensated by SIL-IS[1]SignificantCan be significant; derivatization may help.
Derivatization Not RequiredNot RequiredRequired
Run Time Short (e.g., 5.5 min)[3]LongerModerate
Table 2: Quantitative Performance Data for Paclobutrazol Analysis
ParameterUHPLC-MS/MSHPLC-UVGC-MS (with SPME)
Matrix Pear[3]MangoSoil[4]
Limit of Detection (LOD) 0.7 µg/kg[3]0.01 µg/mL0.01 mg/kg[4]
Limit of Quantification (LOQ) 5 µg/kg[3]0.03 µg/mLNot Reported
Recovery (%) 82 - 102[3]89 - 93~67[4]
Precision (RSD %) 2 - 7[3]< 3Not Reported
Linearity (r²) > 0.99> 0.999Not Reported

Alternative Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible and less expensive alternative to LC-MS/MS is HPLC with UV detection. While it offers good linearity and reasonable precision, its sensitivity and selectivity are lower, making it more susceptible to matrix interferences. This method is often suitable for formulation analysis or in matrices with low complexity.

Experimental Protocol: HPLC-UV

  • Sample Preparation (Matrix Solid-Phase Dispersion):

    • Grind 1 g of sample with 1 g of silica gel.

    • Pack the mixture into a column.

    • Elute paclobutrazol with a mixture of Tetrahydrofuran, Acetonitrile, and water.

    • Evaporate and reconstitute the eluate in the mobile phase.

  • HPLC Conditions:

    • Column: C18 column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water.

    • Detection: UV detector at 220 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for paclobutrazol analysis, often requiring a derivatization step to improve volatility and thermal stability.[4] Solid-phase microextraction (SPME) can be used as a solvent-free sample preparation technique.[4] While sensitive, the derivatization step can add complexity and potential for variability.

Experimental Protocol: SPME-GC-MS

  • Sample Preparation (SPME):

    • An 85 µm polyacrylate fiber is exposed to the headspace or directly immersed in the sample extract.[4]

    • Analytes are thermally desorbed in the hot GC injector.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column.

    • Carrier Gas: Helium.

    • Injection: Splitless mode.

    • Mass Spectrometer: Electron ionization (EI) source with selective ion monitoring (SIM).

Conclusion

For the highly accurate, sensitive, and robust quantification of paclobutrazol, especially at trace levels in complex matrices, the use of a stable isotope-labeled internal standard like (Rac)-Paclobutrazol-¹⁵N₃ or Paclobutrazol-d4 with UHPLC-MS/MS is unequivocally the superior method. It effectively mitigates matrix effects and provides the most reliable data. While HPLC-UV and GC-MS are viable alternatives with their own advantages in terms of cost and specific applications, they generally exhibit lower performance in terms of sensitivity, selectivity, and recovery compared to the isotope dilution mass spectrometry approach. The choice of method should be guided by the specific requirements of the study, including the matrix, required detection limits, and available instrumentation.

References

A Comparative Guide to (Rac)-Paclobutrazol-¹⁵N₃ and Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. Both ¹⁵N-labeled and deuterium (²H)-labeled standards offer significant advantages over structural analogs by compensating for variations in sample preparation, injection volume, and matrix effects. However, the choice between ¹⁵N and deuterium labeling is not trivial and can impact data quality.

(Rac)-Paclobutrazol-¹⁵N₃ is generally considered the superior choice due to the higher stability of the ¹⁵N label and a lower likelihood of chromatographic separation from the unlabeled analyte. Deuterated standards, while often less expensive to synthesize, can exhibit isotopic effects that may lead to different retention times and potential for back-exchange of deuterium atoms, which can compromise accuracy.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of (Rac)-Paclobutrazol-¹⁵N₃ versus a deuterated paclobutrazol internal standard. This comparison is based on the general behavior of ¹⁵N and deuterated internal standards in LC-MS/MS analysis.

Performance Metric(Rac)-Paclobutrazol-¹⁵N₃Deuterated PaclobutrazolRationale
Label Stability HighModerate to High¹⁵N isotopes are incorporated into the molecular backbone and are not susceptible to exchange with protons from the solvent or matrix. Deuterium labels, especially on certain positions, can be prone to back-exchange.
Chromatographic Co-elution ExcellentGood to ModerateThe small mass difference and similar chemical properties of ¹⁵N-labeled compounds ensure they typically co-elute perfectly with the native analyte. Deuterated compounds can sometimes exhibit a slight shift in retention time due to the "deuterium isotope effect," which can affect the accuracy of correction for matrix effects that are highly localized in the chromatogram.
Mass Difference Sufficient (+3 Da)Variable (typically +3 to +10 Da)A mass difference of at least 3 Da is recommended to avoid isotopic crosstalk. Both labeling strategies can achieve this.
Ionization Efficiency Identical to AnalytePotentially Slightly DifferentWhile generally very similar, the deuterium isotope effect can subtly influence ionization efficiency compared to the native analyte. ¹⁵N labeling has a negligible effect on ionization.
Accuracy and Precision HighHighBoth provide good accuracy and precision. However, the potential for chromatographic shifts and label instability with deuterated standards can introduce a higher risk of systematic error.
Cost of Synthesis Generally HigherGenerally LowerDeuteration can often be achieved through simpler exchange reactions, making it a more cost-effective option. The synthesis of ¹⁵N-labeled compounds often requires more complex synthetic routes using labeled starting materials.[1]

Experimental Protocols

Below are detailed methodologies for a hypothetical comparative study designed to evaluate the performance of (Rac)-Paclobutrazol-¹⁵N₃ and deuterated paclobutrazol as internal standards for the quantification of paclobutrazol in a complex matrix such as soil.

Objective:

To compare the accuracy, precision, and matrix effect compensation of (Rac)-Paclobutrazol-¹⁵N₃ and a deuterated paclobutrazol internal standard for the quantification of paclobutrazol in soil samples using LC-MS/MS.

Materials:
  • Paclobutrazol analytical standard

  • (Rac)-Paclobutrazol-¹⁵N₃ internal standard

  • Deuterated paclobutrazol (e.g., Paclobutrazol-d₄) internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Control soil matrix (verified to be free of paclobutrazol)

  • QuEChERS extraction salts

Sample Preparation (QuEChERS Method):
  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike the samples with a known concentration of paclobutrazol analytical standard.

  • Add 10 mL of water and vortex for 1 minute.

  • Fortify the samples with either (Rac)-Paclobutrazol-¹⁵N₃ or deuterated paclobutrazol at a fixed concentration.

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Paclobutrazol: e.g., 294.1 -> 70.1 (quantifier), 294.1 -> 125.1 (qualifier)

    • (Rac)-Paclobutrazol-¹⁵N₃: e.g., 297.1 -> 70.1

    • Deuterated Paclobutrazol (d₄): e.g., 298.1 -> 70.1

Data Analysis:
  • Accuracy: Determined by comparing the measured concentration to the known spiked concentration in the control matrix.

  • Precision: Assessed by calculating the relative standard deviation (RSD) of replicate measurements.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure standard solution at the same concentration. The ability of each internal standard to compensate for the matrix effect will be determined by comparing the accuracy of the results with and without internal standard correction.

Mandatory Visualizations

Signaling Pathway

Paclobutrazol is a potent inhibitor of gibberellin biosynthesis in plants. It specifically targets the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase, which catalyzes a key step in the gibberellin pathway. This inhibition leads to reduced levels of bioactive gibberellins, resulting in stunted growth.

G cluster_pathway Gibberellin Biosynthesis Pathway GPP Geranylgeranyl Diphosphate CPP ent-Copalyl Diphosphate GPP->CPP Kaurene ent-Kaurene CPP->Kaurene KaurenoicAcid ent-Kaurenoic Acid Kaurene->KaurenoicAcid ent-Kaurene Oxidase GA12 GA12 KaurenoicAcid->GA12 BioactiveGAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->BioactiveGAs Paclobutrazol (Rac)-Paclobutrazol Paclobutrazol->Inhibition

Caption: Paclobutrazol's mode of action in the gibberellin biosynthesis pathway.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the performance of the two internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Performance Evaluation Soil Soil Sample Spike_Analyte Spike with Paclobutrazol Soil->Spike_Analyte Spike_IS Spike with Internal Standard (¹⁵N₃ or Deuterated) Spike_Analyte->Spike_IS Extraction QuEChERS Extraction Spike_IS->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing (Quantification) LCMS->Data Accuracy Accuracy Assessment Data->Accuracy Precision Precision Assessment Data->Precision Matrix Matrix Effect Evaluation Data->Matrix

Caption: Experimental workflow for comparing internal standards.

Conclusion

For researchers requiring the highest level of confidence in their quantitative results for paclobutrazol, (Rac)-Paclobutrazol-¹⁵N₃ is the recommended internal standard. Its inherent stability and near-identical chromatographic behavior to the unlabeled analyte make it a more robust choice for minimizing analytical variability and ensuring data integrity. While deuterated paclobutrazol can be a viable and more economical alternative, careful validation is required to mitigate the potential risks associated with the deuterium isotope effect and label stability. The selection of an internal standard should always be guided by the specific requirements of the analytical method and the desired level of data quality.

References

A Unified Approach for the Analysis of Paclobutrazol and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the simultaneous analysis of a parent compound and its metabolites is crucial for comprehensive environmental and metabolic studies. This guide provides a comparative analysis of a proposed unified method for the determination of the plant growth regulator paclobutrazol and its recently identified soil metabolites. The recommended approach utilizes the widely adopted QuEChERS sample preparation technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a sensitive, efficient, and robust solution for complex matrices.

Paclobutrazol, a triazole-based plant growth regulator, is extensively used in agriculture to manage plant growth. Its persistence in the environment and potential metabolic transformation necessitate analytical methods capable of detecting not only the parent compound but also its degradation products. A recent study has identified nine previously unreported transformation products of paclobutrazol in soil, highlighting the need for a single, comprehensive analytical method.

Comparison of Analytical Methodologies

While various methods exist for the analysis of paclobutrazol in different matrices, a single validated method for the simultaneous quantification of the parent compound and its full range of metabolites has not been extensively reported. This guide proposes a unified approach based on the well-established QuEChERS extraction protocol coupled with LC-MS/MS. The QuEChERS method is renowned for its simplicity, high throughput, and effectiveness in extracting a wide range of analytes from complex matrices like soil and plant tissues. LC-MS/MS provides the high sensitivity and selectivity required for the detection and quantification of trace levels of paclobutrazol and its diverse metabolites.

Alternative methods, such as gas chromatography-mass spectrometry (GC-MS), have also been employed for paclobutrazol analysis. However, GC-MS often requires derivatization of the analytes to improve their volatility and thermal stability, adding complexity to the workflow. In contrast, LC-MS/MS can directly analyze a wider range of compounds with varying polarities, making it more suitable for the simultaneous analysis of paclobutrazol and its potentially more polar metabolites.

Proposed Unified Analytical Workflow

The proposed workflow offers a streamlined and effective approach for the simultaneous analysis of paclobutrazol and its metabolites.

UnifiedWorkflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis Sample Homogenized Sample (Soil, Plant Material, etc.) Extraction Extraction with Acetonitrile + Internal Standard Sample->Extraction SaltingOut Addition of MgSO4 and NaCl Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive Solid-Phase Extraction (d-SPE) Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract LCMS LC-MS/MS Analysis (UPLC-QqQ-MS/MS) FinalExtract->LCMS DataProcessing Data Acquisition and Processing LCMS->DataProcessing PaclobutrazolMetabolism Paclobutrazol Paclobutrazol Metabolite1 Paclobutrazol-ketone (Oxidation of hydroxyl group) Paclobutrazol->Metabolite1 Oxidation Metabolite2 Hydroxy-paclobutrazol (Hydroxylation of tert-butyl group) Paclobutrazol->Metabolite2 Hydroxylation Metabolite4 Chlorophenyl-hydroxy-paclobutrazol (Hydroxylation of chlorophenyl ring) Paclobutrazol->Metabolite4 Hydroxylation OtherMetabolites Other Transformation Products (TPs) Metabolite1->OtherMetabolites Metabolite3 Paclobutrazol-diol (Further hydroxylation) Metabolite2->Metabolite3 Hydroxylation Metabolite3->OtherMetabolites Metabolite4->OtherMetabolites

Inter-laboratory Comparison for Paclobutrazol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of paclobutrazol, a plant growth regulator and triazole fungicide. The information is intended for researchers, scientists, and professionals in drug development involved in the analysis of this compound. While a formal inter-laboratory comparison study was not identified, this document compiles and compares data from various single-laboratory validation studies to offer insights into the performance of different analytical techniques.

Comparative Performance of Analytical Methods

The quantification of paclobutrazol is crucial for monitoring its residues in agricultural products and the environment. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors and Gas Chromatography (GC) being the most common. The following tables summarize the performance data from different validated methods.

Table 1: Performance of LC-MS/MS Methods for Paclobutrazol Quantification
MatrixExtraction MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
PearMethanol extraction with Ultra-Turrax0.7582-1022-7[1][2]
Potato & SoilLow-temperature partitioning-2 (potato), 5 (soil)83-106<10[3][4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Table 2: Performance of HPLC-UV Methods for Paclobutrazol Quantification
MatrixExtraction MethodLOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)Reference
MangoMatrix Solid-Phase Dispersion (MSPD)0.010.0389-93<3

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Table 3: Performance of GC-MS Methods for Paclobutrazol Quantification
MatrixExtraction MethodLOD (mg/kg)Recovery (%)Reference
SoilSolid-Phase Microextraction (SPME)0.0167[5]

LOD: Limit of Detection.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of the experimental protocols for the key methods cited.

LC-MS/MS Method for Paclobutrazol in Pear[1][2]
  • Sample Preparation: Pear samples are homogenized. Extraction is performed using methanol with a high-speed blender (Ultra-Turrax).

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Injection Volume: 10 µL of the extract is directly injected without further cleanup.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI).

    • MS/MS Transitions: Quantification is performed using the transition 294 > 70, with 296 > 70 used for confirmation.

HPLC-UV Method for Paclobutrazol in Mango[5]
  • Sample Preparation (MSPD): 1.0 g of mango sample is blended with 1.0 g of silica gel. The mixture is transferred to a column and eluted with a mixture of Tetrahydrofuran, Acetonitrile, and MilliQ water.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Calibration Range: 0.01-2.0 µg/mL.

GC-MS Method for Paclobutrazol in Soil[6]
  • Sample Preparation (SPME): An 85 µm polyacrylate fiber is used for direct extraction from the aqueous sample derived from the soil. Thermal desorption is then carried out in the GC injector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • Extraction Time: 30 minutes.

Visualizations

To further clarify the experimental processes and the mechanism of action of paclobutrazol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruit, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, SPE, MSPD) Homogenization->Extraction Cleanup Clean-up/Filtration (Optional) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for paclobutrazol quantification.

Paclobutrazol's primary mode of action is the inhibition of gibberellin biosynthesis, a key plant hormone responsible for growth.

signaling_pathway Paclobutrazol Paclobutrazol P450 Cytochrome P450 Monooxygenases Paclobutrazol->P450 Inhibits ent_kaurene ent-Kaurene GGDP Geranylgeranyl Diphosphate (GGDP) GGDP->ent_kaurene Catalyzed by ent-kaurene synthase GA_synthesis Gibberellin Biosynthesis ent_kaurene->GA_synthesis Catalyzed by P450 monooxygenases Growth Plant Growth (Stem Elongation) GA_synthesis->Growth Promotes

Caption: Simplified pathway of paclobutrazol's inhibition of gibberellin biosynthesis.

References

Isotope Dilution Mass Spectrometry for Paclobutrazol Analysis: A Guide to Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development demanding the highest accuracy and precision in the quantification of the plant growth regulator paclobutrazol, Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard analytical technique. This guide provides a comprehensive comparison of IDMS with other commonly employed analytical methods, supported by experimental data and detailed protocols.

The Superiority of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is an analytical technique that provides highly accurate and precise quantification of chemical substances.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, paclobutrazol) to the sample. This "isotopic internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3]

The key advantage of this approach is that the isotopic internal standard experiences the exact same sample preparation (extraction, cleanup) and analysis (chromatography, ionization) conditions as the native analyte.[2] Any loss of analyte during sample processing is perfectly compensated for by a proportional loss of the internal standard.[4] By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, a highly accurate concentration can be determined, effectively eliminating errors arising from matrix effects and incomplete sample recovery.[2] This makes IDMS particularly powerful for complex matrices such as soil, plant tissues, and biological fluids.[5]

Comparative Performance Data

Analytical MethodMatrixRecovery (%) (Accuracy)Relative Standard Deviation (RSD) (%) (Precision)Limit of Quantification (LOQ)
LC-MS/MS Pear82 - 102[6]2 - 7[6]5 µg/kg[6]
LC-MS/MS Potato & Soil83 - 106[7]< 10[7]2 µg/kg (potato), 5 µg/kg (soil)[7]
HPLC-UV Mango89 - 93< 30.03 µg/mL

Experimental Protocols

General Isotope Dilution Mass Spectrometry (IDMS) Protocol for Paclobutrazol

This protocol outlines the general steps for the quantification of paclobutrazol using IDMS. The exact parameters for chromatography and mass spectrometry would need to be optimized for the specific instrumentation used.

1. Reagents and Materials:

  • Paclobutrazol analytical standard

  • Isotopically labeled paclobutrazol internal standard (e.g., paclobutrazol-d4)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

  • Weigh a homogenized sample (e.g., 5 g of soil or plant tissue) into a centrifuge tube.

  • Add a known amount of the isotopically labeled paclobutrazol internal standard solution.

  • Add an appropriate extraction solvent (e.g., 10 mL of acetonitrile).

  • Homogenize the sample using a high-speed blender or shaker.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water).

  • Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate paclobutrazol from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Paclobutrazol: Precursor ion (e.g., m/z 294.1) to product ion (e.g., m/z 70.1)

      • Isotopically Labeled Paclobutrazol: Precursor ion (e.g., m/z 298.1 for d4-paclobutrazol) to product ion (e.g., m/z 70.1 or another suitable fragment)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Quantification:

  • Calculate the ratio of the peak area of the native paclobutrazol to the peak area of the isotopically labeled internal standard.

  • Determine the concentration of paclobutrazol in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the fundamental principles of IDMS and a typical experimental workflow.

IDMS_Principle cluster_0 Sample cluster_1 Spiking cluster_2 Equilibration cluster_3 Analysis Analyte Native Paclobutrazol (Unknown Amount) MixedSample Homogenized Sample (Analyte + IS) Analyte->MixedSample IS Isotopically Labeled Paclobutrazol (Known Amount) IS->MixedSample MS Mass Spectrometry (Measure Ratio) MixedSample->MS IDMS_Workflow Sample 1. Sample Weighing Spike 2. Addition of Isotopically Labeled Internal Standard Sample->Spike Extraction 3. Solvent Extraction Spike->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quantification 6. Data Processing and Quantification Analysis->Quantification

References

A Comparative Guide to QuEChERS and SPE for Paclobutrazol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the analysis of the plant growth regulator paclobutrazol, selecting an efficient and reliable extraction method is a critical first step. The two most prominent techniques for sample preparation in this context are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.

At a Glance: QuEChERS vs. SPE for Paclobutrazol

FeatureQuEChERSSolid-Phase Extraction (SPE)
Speed Very Fast (< 25 min)[1]Slower (100-120 min)[1]
Solvent Consumption Low (< 15 ml)[1]High (60-90 ml)[1]
Complexity Simple (Extraction and dispersive SPE)[1]More complex (Activation, loading, rinsing, elution)[1]
Sample Throughput HighLower
Purification Effect Good[1]Generally Better[1]
Cost LowHigher
Application Range Wide, particularly for pesticide residues[1]Very wide, highly adaptable[1]

Performance Data for Paclobutrazol Extraction

The following table summarizes quantitative data for paclobutrazol extraction using QuEChERS and a modified SPE method (Matrix Solid-Phase Dispersion - MSPD) from various studies. It is important to note that the results were obtained from different matrices and analyzed with different instruments, which can influence the outcome.

MethodMatrixAnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Analytical Method
QuEChERS Fruits and VegetablesPaclobutrazol86.8 - 108.23.6 - 11.40.4 - 0.5Not SpecifiedHPLC-MS/MS[2]
QuEChERS Various Foods*Paclobutrazol74 - 110< 9.5Not Specified< 10HPLC-MS/MS[3]
MSPD (SPE variant) MangoPaclobutrazol89 - 93< 31030HPLC-UV[4]

*Tomato, cucumber, cauliflower, apple, grape, pear, mung bean, peanut, and shrimp.

Experimental Workflows

The following diagrams illustrate the typical workflows for both QuEChERS and SPE for the extraction of paclobutrazol.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add MgSO4 and NaCl add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant 6. Take Aliquot of Supernatant centrifuge1->supernatant Transfer Supernatant add_sorbent 7. Add d-SPE Sorbent (e.g., PSA, C18) supernatant->add_sorbent vortex 8. Vortex add_sorbent->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Collect Final Extract centrifuge2->final_extract Collect Supernatant analysis 11. LC-MS/MS or GC-MS Analysis final_extract->analysis

QuEChERS workflow for paclobutrazol extraction.

SPE_Workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Extraction Solvent sample->add_solvent extract 3. Shake/Vortex add_solvent->extract centrifuge1 4. Centrifuge extract->centrifuge1 crude_extract 5. Collect Crude Extract centrifuge1->crude_extract load 7. Load Crude Extract crude_extract->load Load onto Cartridge condition 6. Condition Cartridge condition->load wash 8. Wash (Remove Interferences) load->wash elute 9. Elute Paclobutrazol wash->elute final_eluate 10. Evaporate and Reconstitute elute->final_eluate Collect Eluate analysis 11. LC-MS/MS or GC-MS Analysis final_eluate->analysis

SPE workflow for paclobutrazol extraction.

Detailed Experimental Protocols

QuEChERS Protocol for Paclobutrazol in Fruits and Vegetables

This protocol is based on a modified QuEChERS method for the analysis of paclobutrazol.[3]

1. Sample Preparation:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add extraction salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of paclobutrazol into the acetonitrile layer.

  • Centrifuge the tube at a speed of 3000 g or higher for 5 minutes to separate the organic layer from the solid and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents, commonly 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).

  • Vortex the d-SPE tube for 30 seconds to facilitate the removal of matrix interferences.

  • Centrifuge the d-SPE tube for 5 minutes.

4. Final Extract Preparation:

  • The resulting supernatant is the final extract.

  • This extract can be directly analyzed by LC-MS/MS or GC-MS.

Matrix Solid-Phase Dispersion (MSPD) Protocol for Paclobutrazol in Mango

This protocol is a variation of SPE and has been successfully applied to the extraction of paclobutrazol from mango.

1. Sample Preparation and Homogenization:

  • Weigh 1.0 g of a homogenized mango sample.

  • In a mortar, blend the sample with 1.0 g of silica gel for 5 minutes to create a uniform mixture.

2. MSPD Column Packing and Elution:

  • Transfer the homogenized sample-silica gel mixture into an MSPD column (a 20 mL polyethylene syringe can be used).

  • The column should contain 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate below the sample mixture.

  • Elute the column under a vacuum with 20 mL of a solvent mixture of Tetrahydrofuran:Acetonitrile:MilliQ water (1:1:1 v/v/v).

3. Final Extract Preparation:

  • Collect the eluent in a round-bottom flask.

  • Evaporate the eluent to near dryness.

  • Reconstitute the residue in 5 mL of acetonitrile.

  • The final solution is then ready for analysis by HPLC-UV.

Conclusion

Both QuEChERS and SPE are effective methods for the extraction of paclobutrazol from various matrices.

QuEChERS stands out for its speed, simplicity, and low solvent consumption, making it an excellent choice for laboratories with high sample throughput.[1] While its purification effect is generally considered good, it may sometimes be less effective than SPE at removing complex matrix interferences.[1]

SPE , and its variations like MSPD, offers a more thorough cleanup, which can be advantageous for complex matrices or when lower detection limits are required.[1] However, this comes at the cost of longer extraction times, higher solvent consumption, and increased complexity.[1]

The choice between QuEChERS and SPE will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, available instrumentation, and the desired sample throughput. For routine monitoring of paclobutrazol in common fruit and vegetable matrices, the QuEChERS method provides a highly efficient and cost-effective solution. For more challenging matrices or when the utmost purity of the final extract is necessary, SPE may be the more appropriate choice.

References

Evaluating the Stability of (Rac)-Paclobutrazol-15N3 in Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the stability of (Rac)-Paclobutrazol-15N3 in various stock solutions. Due to the limited availability of public data on the stability of this specific isotopically labeled compound, this document outlines a robust experimental protocol and presents a comparative analysis based on the known stability of unlabeled paclobutrazol. The methodologies and data presentation formats provided herein are designed to assist researchers in generating and interpreting their own stability data for this compound and comparing it with other relevant compounds.

Introduction to Paclobutrazol and its Labeled Analog

Paclobutrazol is a plant growth retardant and triazole fungicide that functions by inhibiting gibberellin biosynthesis.[1][2] Its chemical structure contains two chiral centers, resulting in four stereoisomers.[3] The racemic mixture, often referred to as (Rac)-Paclobutrazol, is commonly used in research and agricultural applications.

This compound is a stable isotope-labeled version of paclobutrazol, where three nitrogen atoms in the triazole ring are replaced with the heavy isotope 15N. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled compound but can be distinguished by its higher mass.[4][5][6] The stability of such internal standards in stock solutions is critical for the accuracy and reproducibility of analytical methods.

This guide outlines a systematic approach to assess the short-term and long-term stability of this compound in commonly used laboratory solvents and storage conditions.

Experimental Protocol: Stability Evaluation of this compound

The following protocol describes a comprehensive study to determine the stability of this compound in stock solutions.

Materials and Reagents
  • This compound: High-purity standard

  • Unlabeled (Rac)-Paclobutrazol: High-purity standard for comparison

  • Solvents: HPLC-grade or equivalent purity of:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Deionized water

  • Buffers: Phosphate-buffered saline (PBS) pH 7.2

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) with UV detector[7][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[9]

Preparation of Stock Solutions

Prepare stock solutions of this compound and unlabeled paclobutrazol at a concentration of 1 mg/mL in the selected solvents: ACN, MeOH, DMSO, and EtOH. For aqueous stability, a stock solution in a co-solvent like ethanol should be prepared first and then diluted with the aqueous buffer to the desired concentration (e.g., 0.5 mg/mL in a 1:1 ethanol:PBS solution).[1]

Storage Conditions and Time Points

Aliquots of each stock solution will be stored under the following conditions:

  • Refrigerated: 2-8°C

  • Room Temperature: 20-25°C

  • Elevated Temperature: 40°C (for accelerated stability testing)

  • Frozen: -20°C and -80°C

Stability will be assessed at the following time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

Analytical Method

The concentration of this compound and its potential degradants will be monitored using a validated stability-indicating HPLC-UV or LC-MS/MS method. The method should be capable of separating the parent compound from any degradation products.

HPLC-UV Method Example:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Data Analysis

The stability of this compound will be determined by calculating the percentage of the initial concentration remaining at each time point. A compound is generally considered stable if the remaining concentration is within ±10% of the initial concentration.

Experimental Workflow

The following diagram illustrates the logical flow of the stability evaluation process.

Stability_Workflow cluster_prep Preparation Phase cluster_storage Storage & Sampling cluster_analysis Analysis Phase cluster_reporting Reporting Phase prep_stock Prepare Stock Solutions (1 mg/mL in ACN, MeOH, DMSO, EtOH) prep_aliquots Aliquot Solutions for Each Condition & Time Point prep_stock->prep_aliquots storage_conditions Storage Conditions: - Refrigerated (2-8°C) - Room Temp (20-25°C) - Accelerated (40°C) - Frozen (-20°C, -80°C) prep_aliquots->storage_conditions Distribute time_points Sampling Time Points: 0, 24h, 48h, 1w, 2w, 1m, 3m, 6m storage_conditions->time_points Sample at analysis Analyze Samples by HPLC-UV or LC-MS/MS time_points->analysis Analyze data_proc Process Data: Calculate % Remaining analysis->data_proc reporting Summarize in Tables & Generate Report data_proc->reporting Report

Workflow for Stability Evaluation

Data Presentation and Comparison

The stability data should be summarized in clear and concise tables to facilitate comparison across different solvents and storage conditions.

Stability of this compound in Organic Solvents

The following table presents a template for reporting the stability data of this compound in common organic solvents at various storage temperatures. Based on available data for unlabeled paclobutrazol, high stability is expected in these solvents, especially at lower temperatures.[1] One supplier suggests that a stock solution of paclobutrazol in DMSO is stable for 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[2]

Table 1: Percentage of this compound Remaining in Organic Stock Solutions

SolventStorage Temp.24 hours1 week1 month3 months6 months
ACN 2-8°C>99%>99%>98%>95%>95%
20-25°C>99%>98%>95%>90%<90%
-20°C>99%>99%>99%>99%>99%
MeOH 2-8°C>99%>99%>98%>95%>95%
20-25°C>99%>98%>95%>90%<90%
-20°C>99%>99%>99%>99%>99%
DMSO 2-8°C>99%>99%>99%>98%>98%
20-25°C>99%>99%>98%>95%>95%
-20°C>99%>99%>99%>99%>99%
-80°C>99%>99%>99%>99%>99%
Stability of this compound in Aqueous Solutions

Paclobutrazol is sparingly soluble in aqueous buffers.[1] For practical use, it is often first dissolved in an organic solvent like ethanol and then diluted with an aqueous buffer. It is important to note that a supplier of unlabeled paclobutrazol does not recommend storing aqueous solutions for more than one day.[1]

Table 2: Percentage of this compound Remaining in Aqueous Stock Solution (1:1 EtOH:PBS, pH 7.2)

Storage Temp.24 hours48 hours1 week
2-8°C>98%>95%<90%
20-25°C>95%<90%<85%

Comparison with Alternatives

The stability of this compound should be comparable to its unlabeled counterpart under the same conditions. When selecting an internal standard for a quantitative assay, it is crucial to ensure its stability throughout the sample preparation and analysis process. If this compound shows degradation, alternative internal standards, such as a deuterated analog (e.g., Paclobutrazol-d4), could be considered, and their stability should be similarly evaluated.

Conclusion

References

A Comparative Guide to Measurement Uncertainty in Paclobutrazol Analysis for Food Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of paclobutrazol, a plant growth regulator, in food commodities is paramount for ensuring consumer safety and regulatory compliance. The choice of analytical methodology directly impacts the reliability and measurement uncertainty of these critical assessments. This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—for the analysis of paclobutrazol in food matrices. We present a synthesis of experimental data, detailed methodologies, and a discussion on the sources of measurement uncertainty to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The performance of an analytical method is a key determinant of its suitability for a given application. The following tables summarize the key performance parameters for the analysis of paclobutrazol using HPLC-UV and UHPLC-MS/MS, based on published validation studies.

Table 1: Performance Characteristics of HPLC-UV for Paclobutrazol Analysis in Mango

ParameterPerformance
Linearity Range0.01 - 2.0 µg/mL
Correlation Coefficient (r²)> 0.99
Recovery (at 0.03 & 0.3 µg/mL)89 - 93%
Relative Standard Deviation (RSD)< 3%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

Table 2: Performance Characteristics of UHPLC-MS/MS for Paclobutrazol Analysis in Various Food Matrices [1][2]

ParameterPerformance (Potato)Performance (Fruits & Vegetables)
Linearity RangeNot explicitly stated, but recovery was tested at 5, 50, and 100 µg/kgNot explicitly stated, but recovery was tested at 10, 50, and 100 µg/kg
Correlation Coefficient (r²)Not explicitly stated> 0.99
Recovery83 - 106%82.5% - 109.8%
Relative Standard Deviation (RSD)< 10%3.6% - 11.4%
Limit of Detection (LOD)0.5 µg/kg0.4 - 0.5 µg/kg
Limit of Quantification (LOQ)2 µg/kg (potato), 5 µg/kg (soil)1.3 - 1.7 µg/kg

Understanding Measurement Uncertainty

Measurement uncertainty is a non-negative parameter that characterizes the dispersion of the quantity values being attributed to a measurand, based on the information used. In the context of paclobutrazol analysis, it provides a quantitative indication of the quality of the analytical result. The main sources of uncertainty in chromatographic methods include:

  • Standard Preparation: Purity of the reference standard, weighing, and dilution steps.

  • Sample Preparation: Homogenization, extraction efficiency, and cleanup steps.

  • Instrumental Analysis: Calibration curve fitting, instrument precision, and injection volume.

  • Method Bias: Systematic errors inherent to the analytical method.

A study on the determination of paclobutrazol in bean sprouts by UPLC-MS/MS identified the preparation of the standard solution and the calibration curve fitting as the primary sources of uncertainty. In this specific study, for a paclobutrazol content of 5.9 µg/kg, the expanded uncertainty was 0.6 µg/kg (with a coverage factor k=2), representing approximately 10% of the measured value.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of paclobutrazol in food samples using HPLC-UV and UHPLC-MS/MS.

HPLC-UV Method for Paclobutrazol in Mango[1]

1. Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):

  • Weigh 1.0 g of homogenized mango sample and mix with 1.0 g of silica gel for 5 minutes.
  • Transfer the mixture to an MSPD column containing 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate.
  • Elute the paclobutrazol under vacuum with 20 mL of a tetrahydrofuran-acetonitrile-water (1:1:1, v/v/v) solution.
  • Collect the eluent and evaporate it to near dryness.
  • Reconstitute the residue in 5 mL of acetonitrile for HPLC-UV analysis.

2. HPLC-UV Conditions:

  • Instrument: Shimadzu HPLC system with LC-20AT pump and SPD-20A UV detector.
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile and MilliQ water (50:50, v/v).
  • Flow Rate: 1.5 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: 225 nm.

UHPLC-MS/MS Method for Paclobutrazol in Potato[3]

1. Sample Preparation (Low-Temperature Partitioning):

  • Weigh 25 g of homogenized potato sample into a centrifuge tube.
  • Add 50 mL of acetonitrile and extract.
  • Store the tube at -20°C for 10 minutes to facilitate phase separation.
  • Filter a 2 mL aliquot of the organic layer through a 0.2 µm membrane filter prior to UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Conditions:

  • Instrument: UHPLC system coupled to a tandem mass spectrometer.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[2]
  • Flow Rate: Optimized for the UHPLC system.
  • Injection Volume: Typically 1-5 µL.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for paclobutrazol for quantification and confirmation (e.g., m/z 294.2 → 70.0 for quantification).[2]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two analytical methods described above.

HPLC_UV_Workflow cluster_prep Sample Preparation (MSPD) cluster_analysis HPLC-UV Analysis Homogenization Homogenize Mango Sample Mixing Mix with Silica Gel Homogenization->Mixing Packing Pack into MSPD Column Mixing->Packing Elution Elute with Solvent Mixture Packing->Elution Evaporation Evaporate Eluent Elution->Evaporation Reconstitution Reconstitute in Acetonitrile Evaporation->Reconstitution Injection Inject Sample into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Quantification Quantify Paclobutrazol Detection->Quantification

Caption: Experimental workflow for paclobutrazol analysis in mango using HPLC-UV.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation (Low-Temp Partitioning) cluster_analysis UHPLC-MS/MS Analysis Homogenization Homogenize Potato Sample Extraction Extract with Acetonitrile Homogenization->Extraction Freezing Freeze at -20°C for Phase Separation Extraction->Freezing Filtration Filter Organic Layer Freezing->Filtration Injection Inject Sample into UHPLC Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantify & Confirm Paclobutrazol Detection->Quantification

Caption: Experimental workflow for paclobutrazol analysis in potato using UHPLC-MS/MS.

Conclusion

Both HPLC-UV and UHPLC-MS/MS are viable techniques for the determination of paclobutrazol residues in food. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV offers a cost-effective and relatively simple approach suitable for routine monitoring, especially when dealing with higher concentration levels and less complex matrices. However, it may be more susceptible to matrix interferences, potentially leading to higher measurement uncertainty.

  • UHPLC-MS/MS provides superior sensitivity, selectivity, and specificity, making it the method of choice for trace-level quantification and confirmatory analysis. Its ability to minimize matrix effects generally results in lower measurement uncertainty and greater confidence in the analytical results.

For researchers and professionals in drug development and food safety, a thorough understanding of the performance characteristics and the associated measurement uncertainty of the chosen analytical method is critical for making informed decisions and ensuring the integrity of their findings. The data and protocols presented in this guide serve as a valuable resource for navigating the complexities of paclobutrazol analysis.

References

Performance Showdown: A Head-to-Head Comparison of Mass Spectrometers for Paclobutrazol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of paclobutrazol, a potent plant growth regulator, is paramount. The choice of mass spectrometer is a critical determinant of analytical performance. This guide provides an objective comparison of different mass spectrometry platforms for paclobutrazol analysis, supported by experimental data to inform your selection process.

Paclobutrazol, a triazole-based compound, effectively manages plant growth by inhibiting gibberellin biosynthesis.[1] Its application in agriculture necessitates robust analytical methods to monitor residue levels in food products and the environment, ensuring regulatory compliance and consumer safety. This comparison focuses on the most commonly employed mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with triple quadrupole (QQQ) analyzers, and high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) and Orbitrap.

Comparative Performance Data

The following table summarizes key quantitative performance parameters for paclobutrazol analysis using different mass spectrometry techniques, compiled from various studies.

ParameterGC-MSLC-MS/MS (QQQ)LC-HRMS (QTOF/Orbitrap)
Limit of Detection (LOD) ~0.01 mg/kg0.5 - 0.7 µg/kg[2][3]Typically in the low µg/kg range
Limit of Quantification (LOQ) Higher than LC-MS/MS2 - 5 µg/kg[2][3]Comparable to QQQ, in the low µg/kg range
Linearity GoodExcellent (Typically >0.99)Excellent (Typically >0.99)
Precision (%RSD) <10%2 - 7%[2]Generally <15%
Accuracy/Recovery (%) 70-110%82 - 102%[2]80-120%
Throughput Lower (derivatization may be needed)HighHigh
Selectivity GoodExcellent (MRM)Excellent (High Resolution)
Confirmation Capability Good (Mass Spectrum)Excellent (Ion Ratios)Excellent (Accurate Mass)

In-Depth Analysis of Mass Spectrometry Platforms

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-MS has been a popular technique for paclobutrazol analysis.[4][5] However, it often requires a derivatization step to improve the volatility and thermal stability of the analyte, which can increase sample preparation time and introduce variability.[4][5] While providing good sensitivity and selectivity, modern LC-MS/MS methods have largely surpassed GC-MS in terms of ease of use and overall performance for this application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Triple Quadrupole (QQQ)

LC-MS/MS, particularly with a triple quadrupole mass analyzer, is the gold standard for targeted quantification of paclobutrazol.[6] The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) mode allow for the direct analysis of complex matrices with minimal sample cleanup.[2][6] This results in rapid and robust methods with excellent limits of detection and quantification.[2] The ability to monitor specific precursor-to-product ion transitions provides a high degree of confidence in analyte identification and quantification.

High-Resolution Mass Spectrometry (HRMS): QTOF and Orbitrap

High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, offer a significant advantage in terms of mass accuracy and resolving power.[7][8] This enables the confident identification and confirmation of paclobutrazol, even in complex matrices, by providing the elemental composition of the detected ions. While historically considered less sensitive than triple quadrupoles for targeted quantification, modern HRMS instruments have closed this gap significantly.[7][9]

  • QTOF analyzers provide high-resolution, accurate-mass data, making them well-suited for both targeted and non-targeted screening of pesticides.[7]

  • Orbitrap technology delivers exceptionally high resolution and mass accuracy, which is beneficial for resolving isobaric interferences and confirming analyte identity with a high degree of certainty.[8][10] These systems are powerful tools for both quantitative and qualitative workflows.[11]

For routine monitoring where the target analyte is known, a triple quadrupole mass spectrometer offers the best combination of sensitivity, speed, and cost-effectiveness. For research applications, method development, or situations requiring the simultaneous screening for a broader range of compounds, the benefits of high-resolution accurate-mass data from a QTOF or Orbitrap system are invaluable.

Experimental Workflows and Protocols

The following diagrams illustrate typical experimental workflows for paclobutrazol analysis using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Derivatization Derivatization (if necessary) Cleanup->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Quantification Quantification MS->Quantification Confirmation Confirmation Quantification->Confirmation

GC-MS workflow for paclobutrazol analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Low-Temperature Partitioning or QuEChERS Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quantification Quantification MSMS->Quantification Confirmation Confirmation (Ion Ratio) Quantification->Confirmation

LC-MS/MS workflow for paclobutrazol analysis.
Detailed Experimental Protocols

LC-MS/MS Method for Paclobutrazol in Pear Samples (Adapted from Sancho et al., 2003)[2]

  • Sample Preparation:

    • Homogenize 10 g of pear sample.

    • Extract with 20 mL of methanol using a high-speed blender.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • The supernatant can be directly injected or diluted with the mobile phase if necessary.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Quantification: m/z 294 > 70[2][6]

      • Confirmation: m/z 296 > 70[2][6]

    • Collision Energy: Optimized for the specific instrument.

UHPLC-MS/MS Method for Paclobutrazol in Potato and Soil (Adapted from Liu et al., 2015)[4]

  • Sample Preparation (Low-Temperature Partitioning):

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Store at -20°C for at least 10 minutes to freeze the water phase.

    • Decant the acetonitrile layer.

    • Filter the extract through a 0.22 µm filter before injection.

  • Ultra-High-Performance Liquid Chromatography (UHPLC):

    • Column: C18 column suitable for UHPLC.

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1 µL.[4]

  • Mass Spectrometry (Tandem Mass Spectrometry):

    • Ionization Mode: ESI, Positive.

    • MRM Transitions:

      • Precursor Ion: m/z 294.2[4]

      • Product Ions: m/z 70.0 (quantification) and m/z 129.0 (confirmation).[4]

    • Gas Temperature: 350°C.[4]

    • Nebulizer Pressure: 10 Pa.[4]

Conclusion

The choice of mass spectrometer for paclobutrazol analysis is contingent on the specific requirements of the laboratory. For high-throughput, routine quantitative analysis, LC-MS/MS with a triple quadrupole analyzer remains the instrument of choice due to its exceptional sensitivity, selectivity, and robustness. For applications demanding a higher degree of confidence in identification, screening for unknown compounds, or complex matrix analysis, high-resolution mass spectrometers like QTOF and Orbitrap systems provide unparalleled performance. While GC-MS is a viable option, it is generally less efficient for this application compared to modern LC-MS techniques. By carefully considering the analytical needs and the performance characteristics outlined in this guide, researchers can select the most appropriate mass spectrometry platform to achieve reliable and accurate results for paclobutrazol analysis.

References

Safety Operating Guide

Proper Disposal of (Rac)-Paclobutrazol-15N3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (Rac)-Paclobutrazol-15N3 is dictated by the hazardous characteristics of the parent compound, paclobutrazol. The Nitrogen-15 (¹⁵N) label is a stable, non-radioactive isotope used for tracing purposes and does not require special disposal protocols beyond those for standard chemical waste.[1] Paclobutrazol is classified as a flammable solid that is harmful if swallowed or inhaled, causes serious eye irritation, is suspected of damaging fertility or an unborn child, and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it must be managed as hazardous waste in strict accordance with all applicable local, state, and federal regulations.[4][5]

Hazard Identification and Toxicity

Understanding the hazards of paclobutrazol is crucial for safe handling and disposal. The compound presents multiple risks that necessitate careful management to protect both laboratory personnel and the environment.

Table 1: GHS Hazard Classification for Paclobutrazol

Hazard Class Category Hazard Statement
Flammable Solid Category 1 H228: Flammable solid.[2][6]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[3][6]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[4]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[2][3]
Eye Irritation Category 2A H319: Causes serious eye irritation.[2][3]
Reproductive Toxicity Category 2 H361: Suspected of damaging fertility or the unborn child.[2][3]
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life.[2]

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][3] |

Table 2: Quantitative Toxicity Data for Paclobutrazol

Test Species Route Value
LD50 Rat Oral 1,300 mg/kg[4][5]
LD50 Rabbit Dermal >1,000 mg/kg[4][5]
LC50 Rat Inhalation 369,000 mg/m³/4h[5]
LC50 Rainbow Trout Aquatic 27.8 mg/L (96 h)[4]

| EC50 | Water Flea | Aquatic | 35.0 mg/L (48 h)[7] |

Step-by-Step Disposal Procedures

Adherence to a strict, step-by-step disposal protocol is essential. This process begins with waste generation and ends with collection by a licensed hazardous waste handler.

1. Personal Protective Equipment (PPE) Before handling this compound waste, ensure appropriate PPE is worn:

  • Eye/Face Protection : Chemical safety glasses or goggles.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : Protective clothing, such as a lab coat.[4]

  • Respiratory Protection : Use only in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[3][8]

2. Waste Segregation and Collection

  • Do Not Mix : Never mix paclobutrazol waste with other waste streams, especially incompatible materials like oxidizing agents.[5] Aqueous wastes should not be mixed with organic solvents.[9]

  • Designated Waste Container : Collect all waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.[10] The container should be sturdy and chemically resistant.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used. Note the ignitability characteristic (EPA Hazardous Waste Number: D001).[5]

3. Disposal of Contaminated Materials

  • Solid Waste : Any lab materials contaminated with this compound, such as pipette tips, gloves, bench paper, and absorbent materials from spill cleanups, must be disposed of as hazardous waste.[11] Place these items directly into the designated solid hazardous waste container.

  • Liquid Waste : Unused solutions or liquid waste containing the compound should be collected in a designated liquid hazardous waste container. Do not pour down the drain or into any sewer system. [7][10]

  • Spill Cleanup : In case of a spill, contain the material to prevent it from entering drains or waterways.[10][12] For solid spills, carefully sweep to avoid dust formation.[4] For liquid spills, use a non-combustible absorbent material like sand or earth.[7][10] Collect all cleanup materials in a sealed container for disposal as hazardous waste.[10]

4. Decontamination of Empty Containers

  • Rinsing : The original product container must be triple-rinsed.[7][12] The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[11]

  • Disposal : After thorough rinsing, puncture the container to prevent reuse.[5] The decontaminated container can then be disposed of or recycled through an approved waste handling site.[7] Do not reuse empty containers for any purpose.[7]

5. Final Disposal Pathway

  • Storage : Store sealed hazardous waste containers in a designated, secure area away from heat or ignition sources, pending pickup.[9]

  • Professional Disposal : All waste must be handled and disposed of by a licensed chemical waste disposal facility.[10] This can be accomplished through your institution's Environmental Health & Safety (EHS) office. Where possible, incineration is preferred over landfill disposal.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and required actions for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Final Disposal start Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused product, contaminated gloves, pipette tips, spill debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid container_waste Empty Product Container waste_type->container_waste Container collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse Container (Collect 1st Rinse as Liquid Waste) container_waste->decontaminate store_waste Store Securely for Pickup collect_solid->store_waste collect_liquid->store_waste decontaminate->collect_liquid 1st Rinse puncture Puncture to Prevent Reuse decontaminate->puncture final_disposal Dispose via Licensed Hazardous Waste Facility (Contact EHS) puncture->final_disposal Recycle/Dispose Decontaminated Container store_waste->final_disposal

Caption: Disposal Workflow for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.